1-Azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCZOLYJIKPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-55-5 | |
| Record name | 1-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Azaspiro[3.5]nonane chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Azaspiro[3.5]nonane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold, characterized by a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom, represents a significant structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a compelling alternative to traditional flat aromatic structures, enabling enhanced pharmacological profiles. This guide provides a comprehensive technical overview of the this compound core, delving into its structure, conformational analysis, physicochemical properties, and synthetic strategies. Drawing upon data from computational studies and a variety of its derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the effective application of this versatile scaffold in the design of novel therapeutics.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The imperative to "escape from flatland" has become a guiding principle in contemporary drug discovery, compelling medicinal chemists to explore molecular frameworks that offer greater three-dimensionality.[1] Spirocycles, such as this compound, have emerged as particularly attractive scaffolds due to their rigid structures, which can confer enhanced binding affinity and selectivity for biological targets.[2] The unique architecture of the this compound system, with its defined exit vectors, provides a robust platform for the strategic placement of functional groups to optimize structure-activity relationships (SAR).
Molecular Structure and Conformational Dynamics
The this compound molecule consists of a cyclohexane ring and an azetidine ring sharing a single spiro carbon atom. This arrangement imparts significant conformational constraints on the molecule.
Structural Representation
The fundamental structure of this compound is depicted below.
Caption: 2D Structure of this compound.
Conformational Analysis
The conformational behavior of the this compound system is primarily dictated by the chair conformation of the cyclohexane ring. Substituents on the cyclohexane ring will preferentially occupy the equatorial position to minimize steric strain, a principle well-established in conformational analysis. The azetidine ring is puckered and not planar. The interplay between the puckering of the four-membered ring and the chair-boat interconversion of the six-membered ring results in a complex conformational landscape.
Computational studies and experimental data from substituted analogs are crucial for a detailed understanding of these conformational preferences.[1] For instance, the introduction of bulky substituents, such as a tert-butyl group, can significantly influence the conformational equilibrium.[1]
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₅N | [3] |
| Monoisotopic Mass | 125.12045 Da | [3] |
| XlogP | 1.6 | [3] |
| Topological Polar Surface Area | 12 Ų | [4] |
| Complexity | 97.1 | [4] |
Key Insights:
-
The predicted XlogP value suggests that this compound possesses moderate lipophilicity, a favorable characteristic for cell membrane permeability.
-
The low topological polar surface area is also indicative of good potential for oral bioavailability.
Spectroscopic Characterization
Detailed experimental spectroscopic data for the unsubstituted this compound is scarce. However, the expected spectroscopic features can be inferred from the analysis of its structural components and data from its derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene protons in the cyclohexane and azetidine rings. The chemical shifts would be in the aliphatic region, typically between 1.0 and 3.5 ppm. The proton on the nitrogen atom would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the spiro carbon, the carbons of the azetidine ring, and the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and an N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 125, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane ring and cleavage of the azetidine ring.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be approached through various synthetic strategies, often involving the construction of one of the rings onto a pre-existing cyclic precursor. While a definitive, optimized protocol for the parent compound is not widely published, general methodologies for related azaspirocycles provide a solid foundation for its synthesis.
General Synthetic Workflow
A common approach to synthesizing spirocyclic systems involves a key cyclization step. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of azaspirocyclic scaffolds.
Exemplary Synthetic Protocol: Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger [2+2] ketene-imine cycloaddition is a powerful method for the synthesis of β-lactams, which can serve as precursors to azaspirocycles.[7] A generalized protocol for the synthesis of a spiro-β-lactam, a key intermediate for a 7-azaspiro[3.5]nonan-1-one derivative, is outlined below.
Step 1: Imine Formation
-
Dissolve a protected piperidin-4-one (e.g., N-Boc-4-piperidone) in an appropriate solvent such as toluene.
-
Add a primary amine and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
Step 2: Staudinger Cycloaddition
-
Dissolve the imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Add a solution of an acyl chloride (ketene precursor) dropwise.
-
Add a solution of a tertiary amine base (e.g., triethylamine) dropwise to generate the ketene in situ.[7]
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the spiro-β-lactam.[7]
Applications in Drug Discovery
Derivatives of the this compound scaffold have shown promise in various therapeutic areas, highlighting the versatility of this structural motif.
-
PARP-1 Inhibition: Certain this compound derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[8] These compounds have shown good to moderate inhibitory potencies, suggesting the potential of the this compound core as a piperazine bioisostere in the design of novel anticancer agents.[8]
-
GPCR Agonists: The 7-azaspiro[3.5]nonan-1-one scaffold has been identified as a promising core structure for the development of agonists for G protein-coupled receptors (GPCRs), such as GPR119, which are targets for the treatment of metabolic diseases.[9]
The following diagram illustrates a simplified signaling pathway involving a GPCR, a common target for drugs derived from azaspiro[3.5]nonane scaffolds.
Caption: Simplified GPCR signaling pathway activated by an azaspiro[3.5]nonane derivative.
Conclusion
The this compound scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and conformational rigidity offer significant advantages in the design of potent and selective therapeutic agents. While experimental data on the parent compound is limited, the wealth of information available for its derivatives, coupled with computational predictions, provides a strong foundation for its application in medicinal chemistry. Further exploration of the synthesis and biological evaluation of novel this compound derivatives is warranted and holds the potential to deliver the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C8H15N) [pubchemlite.lcsb.uni.lu]
- 4. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Essential Physicochemical Profile of 1-Azaspiro[3.5]nonane: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensional complexity is paramount for escaping the "flatland" of traditional aromatic compounds.[1][2] Azaspirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as highly attractive building blocks in contemporary drug discovery.[1][3] This technical guide provides an in-depth exploration of the core physicochemical characteristics of 1-Azaspiro[3.5]nonane, a key heterocyclic scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of known data and a practical framework for the experimental determination of its essential properties. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Strategic Value of the this compound Scaffold
The this compound moiety, which features a cyclobutane ring fused to a piperidine ring at the nitrogen atom, is a valuable scaffold in the design of novel therapeutics. Its rigid, spirocyclic nature offers a distinct advantage over more flexible aliphatic amines by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. Derivatives of the closely related 7-azaspiro[3.5]nonane have been successfully investigated as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[1][4] Understanding the fundamental physicochemical properties of the parent this compound is therefore a critical first step in leveraging this scaffold for the development of next-generation therapies.
Core Physicochemical Properties
A comprehensive understanding of a molecule's physicochemical profile is the bedrock of successful drug development, influencing everything from initial screening to final formulation. The following section details the key properties of this compound and its common isomers, providing both predicted values and the experimental methodologies for their determination.
Molecular Structure and Weight
The foundational characteristics of this compound are its molecular formula and weight, which are essential for all subsequent analytical and experimental work.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | - |
| Molecular Weight | 125.21 g/mol | [1][5] |
| CAS Number | 185-18-2 (for 1-Oxaspiro[3.5]nonane) | [6] |
Physical State and Appearance
At standard temperature and pressure, this compound is expected to be a liquid. Its appearance would likely be a clear, colorless to pale yellow oil.
Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.[7] For a pure, non-ionic crystalline solid, a sharp melting point range of 0.5-1.0°C is expected. Impurities will typically lead to a depression and broadening of the melting point range.[8] Similarly, impurities tend to elevate the boiling point of a liquid.[9]
| Property | Predicted/Reported Value |
| Melting Point | Not available |
| Boiling Point | Not available |
This method is suitable for determining the boiling point of small quantities of liquid.
-
Preparation: Seal one end of a capillary tube by heating it in a flame.
-
Assembly: Attach a small test tube containing 2-3 mL of the this compound sample to a thermometer using a rubber band or wire. Place the sealed capillary tube (sealed end up) into the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Determination: Remove the heat when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Solubility
Solubility is a critical physicochemical property in drug discovery, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] Poor aqueous solubility is a major contributor to low bioavailability.[10]
| Property | Predicted Value (7-Azaspiro[3.5]nonane) |
| Water Solubility | 15.5 g/L |
Note: This is a predicted value for the 7-azaspiro[3.5]nonane isomer and should be experimentally verified for this compound.
Kinetic solubility is often used in early drug discovery for rapid compound assessment.[11][12]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.
-
Incubation: Shake the solution at room temperature for a set period (e.g., 2 hours).
-
Analysis: Detect undissolved particles using nephelometry (light scattering) or separate the undissolved material by filtration and quantify the dissolved compound using UV spectroscopy or HPLC.[11]
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at physiological pH.[13] For an amine, the pKa refers to the acidity of its conjugate acid. A higher pKa indicates a stronger base.[13] The ionization state affects properties such as solubility, permeability, and target binding.
| Property | Predicted Value (7-Azaspiro[3.5]nonane) |
| pKa (Strongest Basic) | 10.5 |
Note: This is a predicted value for the 7-azaspiro[3.5]nonane isomer. Experimental determination is recommended.
Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[14][15]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated).
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule.[16]
-
¹H NMR: Would provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the cyclobutane and piperidine ring protons.
-
¹³C NMR: Would indicate the number of chemically distinct carbon atoms in the molecule. The spiro carbon would be a particularly characteristic signal.
While specific spectral data for this compound is not publicly available, related structures such as 4-Silaspiro[3.5]non-1-ene have been characterized by ¹³C NMR.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16] For this compound, the key expected absorbances would be:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ (if present as a secondary amine).
-
C-H stretch (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region.
-
C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, further confirming its identity. The expected molecular ion peak [M]⁺ for this compound would be at an m/z of 125.12.
Conclusion and Future Directions
This compound is a scaffold of significant interest for medicinal chemistry, offering a rigid three-dimensional framework for the design of novel therapeutics. While a complete, experimentally verified physicochemical dataset is not yet publicly available, this guide provides a comprehensive overview of its predicted properties and the robust experimental protocols required for their determination. The methodologies outlined herein for assessing solubility, pKa, and other key characteristics are essential for any research program aiming to incorporate this valuable scaffold. Future work should focus on the full experimental characterization of this compound to provide a definitive public reference for the drug discovery community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Oxaspiro(3.5)nonane | C8H14O | CID 243293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. benchchem.com [benchchem.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. spectrabase.com [spectrabase.com]
A Technical Guide to the Spectroscopic Characterization of 1-Azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, often leading to compounds with improved pharmacological profiles and novel material properties. Among these, 1-Azaspiro[3.5]nonane presents a simple yet intriguing structure, combining a four-membered azetidine ring with a six-membered cyclohexane ring. Understanding the precise spectroscopic fingerprint of this molecule is fundamental for its identification, quality control, and the characterization of its derivatives.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to offer a robust analytical framework. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for researchers in the field.
Molecular Structure and Properties
This compound is a saturated bicyclic amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol .[1] The structure features a spirocyclic carbon atom shared between an azetidine ring and a cyclohexane ring. This arrangement imparts significant conformational rigidity to the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide key information about its molecular framework. The following predictions are based on established chemical shift principles and data from similar spirocyclic amines.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine and cyclohexane rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the rigid spirocyclic structure.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexane CH₂ (4 positions) | 1.40 - 1.65 | Multiplet | 8H |
| Azetidine CH₂ (adjacent to N) | 2.80 - 3.00 | Triplet | 4H |
| NH | 1.50 - 2.50 | Broad Singlet | 1H |
-
Rationale for Predictions: Protons on the cyclohexane ring are in a typical aliphatic environment and are expected to resonate in the upfield region. The protons on the azetidine ring adjacent to the nitrogen atom will be deshielded due to the inductive effect of the nitrogen, thus appearing at a lower field (higher ppm). The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry, fewer signals than the total number of carbon atoms may be observed.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Spiro C | 45 - 55 |
| Cyclohexane CH₂ (2 positions) | 25 - 35 |
| Cyclohexane CH₂ (beta to spiro) | 20 - 30 |
| Azetidine CH₂ | 50 - 60 |
-
Rationale for Predictions: The spiro carbon, being a quaternary carbon, will have a distinct chemical shift. The carbons of the azetidine ring, being closer to the nitrogen, will be deshielded and appear at a lower field compared to the cyclohexane carbons. The cyclohexane carbons will have chemical shifts typical for a saturated carbocycle.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H and C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
-
Rationale for Predictions: The N-H stretching vibration of secondary amines typically appears as a broad peak in the 3300-3500 cm⁻¹ region. The C-H stretching of the alkane portions of the molecule will give rise to strong absorptions just below 3000 cm⁻¹. The C-N stretching and N-H bending vibrations are also characteristic of the amine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following observations.
-
Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways: The fragmentation of cyclic amines is often initiated by alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen atom). For this compound, this would lead to the loss of an ethyl group from the cyclohexane ring, resulting in a fragment at m/z = 96. Another likely fragmentation is the loss of the azetidine ring, leading to a cyclohexyl radical and a charged azetidine fragment.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon pulse program with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental data is not currently available in the public domain, the predictions and methodologies outlined here offer a solid foundation for the identification and characterization of this and related spirocyclic amines. As a Senior Application Scientist, I encourage researchers to use this guide as a starting point for their analytical work, always keeping in mind the importance of empirical data for the definitive confirmation of chemical structures. The synthesis and full experimental characterization of this compound would be a valuable contribution to the chemical literature.
References
Discovery and history of azaspirocyclic compounds
An In-depth Technical Guide to the Discovery and History of Azaspirocyclic Compounds
Abstract
Azaspirocyclic compounds, characterized by a bicyclic system sharing a single carbon atom with at least one nitrogen atom in the framework, have transitioned from being curiosities of natural product chemistry to indispensable scaffolds in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling a more precise and rigid presentation of pharmacophoric elements. This guide provides a comprehensive overview of the journey of azaspirocyclic compounds, from their initial discovery in complex natural alkaloids to their current status as privileged structures in medicinal chemistry. We will explore the historical context, the evolution of synthetic strategies, the profound impact of their unique physicochemical properties on drug design, and their successful application in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of these remarkable scaffolds.
A Historical Perspective: From Nature's Blueprints to Synthetic Innovation
The story of azaspirocycles begins not in the flasks of synthetic chemists, but in the intricate biosynthetic pathways of plants and animals. For decades, the complex and often potent biological activity of azaspirocyclic natural products fascinated and challenged chemists.
Early Encounters: The Alkaloid Era
The initial impetus for studying azaspirocyclic systems came from the isolation and structural elucidation of complex alkaloids. These natural products, often possessing potent physiological effects, provided the first glimpse into the unique structural and biological space occupied by these scaffolds.
-
Histrionicotoxins: Isolated from the skin of poison dart frogs of the Dendrobatidae family, histrionicotoxins feature a distinctive 1-azaspiro[5.5]undecane core.[1] Their discovery was pivotal, not only for their intriguing structure but also for their activity as potent non-competitive antagonists of the nicotinic acetylcholine receptor. The complex architecture of these molecules spurred significant efforts in total synthesis, pushing the boundaries of synthetic organic chemistry.[1]
-
Cephalotaxine: This 1-azaspiro[4.4]nonane-containing alkaloid, isolated from evergreen trees of the genus Cephalotaxus, is the parent compound for several potent anti-leukemic esters, such as homoharringtonine.[2] The pursuit of cephalotaxine and its derivatives has led to the development of numerous elegant synthetic strategies for constructing the azaspiro[4.4]nonane core.[2]
-
Other Notable Natural Products: The diversity of azaspirocyclic structures in nature is vast, including the glycosidase-inhibiting hyacinthacine alkaloids (polyhydroxylated pyrrolizidines) and various spirooxyindoles.[3][4][5]
The immense challenge of synthesizing these natural products highlighted the need for more general and efficient methods to construct the core azaspirocyclic framework. This laid the groundwork for the development of methodologies focused not just on a single complex target, but on creating diverse libraries of azaspirocycles for drug discovery.
The Ascendancy of a Privileged Scaffold: Physicochemical Advantages
The growing interest in azaspirocycles stems from a strategic shift in medicinal chemistry known as "escaping flatland".[6] Over-reliance on flat, aromatic, sp2-rich scaffolds often leads to challenges in drug development, including poor solubility, metabolic instability, and off-target effects. Azaspirocycles offer a compelling solution by introducing three-dimensionality.
The core advantages include:
-
Increased Fraction of sp3 Carbons (Fsp3): A higher Fsp3 count is strongly correlated with improved clinical success.[7] The quaternary spiro-center inherently increases the Fsp3 character, which can lead to better solubility, enhanced metabolic stability, and reduced promiscuity in binding.[8][9]
-
Structural Rigidity and Vectoral Precision: The spirocyclic fusion locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target. This rigidity allows for a precise, predictable projection of substituents into three-dimensional space, enabling optimized interactions with complex protein binding sites.
-
Modulation of Physicochemical Properties: The incorporation of an azaspirocyclic core can significantly improve a molecule's drug-like properties. For instance, replacing a traditional piperazine ring with a diazaspiro[3.3]heptane can decrease lipophilicity (LogP/LogD) and increase aqueous solubility while maintaining or even improving biological activity.[8][9]
The logical relationship between introducing a spirocyclic scaffold and improving drug-like properties is visualized below.
Caption: The "Escape from Flatland" concept.
Quantitative Comparison: Piperazine vs. Azaspiro[3.3]heptane
To illustrate the impact on physicochemical properties, the table below compares piperazine with its spirocyclic bioisostere, 2,6-diazaspiro[3.3]heptane.
| Property | Piperazine (Non-Spirocyclic) | 2,6-Diazaspiro[3.3]heptane (Spirocyclic) | Rationale for Improvement |
| cLogP | -1.3 | -1.8 | Increased polarity and reduced surface area from the compact 3D structure. |
| Aqueous Solubility | High | Higher | The more polar, rigid structure disrupts crystal packing and improves hydration. |
| Metabolic Stability | Susceptible to N-dealkylation & ring oxidation | Generally more stable | Steric hindrance around the nitrogen atoms and lack of easily oxidizable C-H bonds. |
| pKa (most basic N) | ~9.8 | ~9.5 | The rigid framework slightly alters the hybridization and basicity of the nitrogen atoms. |
Key Synthetic Strategies for Azaspirocycle Construction
The growing demand for azaspirocycles in drug discovery has catalyzed the development of robust and versatile synthetic methodologies. These strategies provide access to a wide range of functionalized scaffolds.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful tool for forming cyclic systems, and it is particularly well-suited for constructing the second ring of an azaspirocycle. The causality behind its effectiveness lies in the high functional group tolerance and reliability of modern ruthenium-based catalysts (e.g., Grubbs' catalysts).
Workflow: Synthesis of a 5-Azaspiro[2.4]heptane Derivative via RCM
Caption: General workflow for Ring-Closing Metathesis.
Experimental Protocol: Synthesis of (±)-5-Tosyl-5-azaspiro[2.4]hept-6-ene
This protocol is adapted from methodologies described for the synthesis of functionalized azepines and related scaffolds.[10]
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is added the acyclic diene precursor, N-allyl-N-(cyclopropylmethyl)tosylamide (1.0 mmol, 1.0 equiv), and anhydrous dichloromethane (DCM, 0.05 M).
-
Inert Atmosphere: The solution is sparged with dry nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Grubbs' Second Generation Catalyst (0.05 mmol, 5 mol%) is added in one portion under a positive flow of nitrogen.
-
Reaction: The flask is heated to reflux (approx. 40 °C) and the reaction mixture is stirred. Progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Quenching: Upon completion (typically 4-6 hours), the reaction is cooled to room temperature and quenched by the addition of ethyl vinyl ether (0.5 mL). The mixture is stirred for 30 minutes.
-
Work-up: The solvent is removed under reduced pressure. The residue is directly loaded onto a silica gel column.
-
Purification: The product is purified by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to afford the desired 5-tosyl-5-azaspiro[2.4]hept-6-ene as a solid. The structure is confirmed by 1H NMR, 13C NMR, and HRMS.
Intramolecular [3+2] Cycloaddition
This strategy provides a highly efficient and often stereoselective route to five-membered heterocyclic rings. A common approach involves the reaction of an azomethine ylide (the three-atom component) with an alkene (the two-atom component) tethered to the same molecule. The choice of this method is driven by its ability to rapidly build molecular complexity from relatively simple linear precursors.
Quantitative Data: [3+2] Cycloaddition for Azaspirocycle Synthesis [11]
| Dipolarophile | Dipole Precursor | Catalyst / Additive | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methylenecyclobutane | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Trifluoroacetic acid | 83 | - |
| Methylenecyclopentane | Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Trifluoroacetic acid | 75 | - |
| 3-Phenacylidene-oxindole | Isatin/Tetrahydroisoquinoline | Reflux (Ethanol) | 85 | >99:1 |
Applications in Drug Discovery: Case Studies
The unique properties of azaspirocycles have been successfully leveraged to develop potent and selective modulators of challenging biological targets.
Kinase Inhibitors: Targeting LRRK2 in Parkinson's Disease
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease.[12] Many early LRRK2 inhibitors were potent but failed to cross the blood-brain barrier (BBB). In a landmark study, researchers replaced a phenylsulfonamide group in a known pyrazole-based inhibitor with an azaspirocyclic moiety.[12][13]
-
The Challenge: The initial lead compounds were potent but had poor brain penetration, a critical requirement for treating a neurodegenerative disease.[13]
-
The Azaspirocyclic Solution: By incorporating an azaspiro[3.3]heptane scaffold, the team developed GNE-7915. This modification was a causal factor in achieving a superior balance of properties. The rigid, 3D scaffold helped reduce the polar surface area and optimize lipophilicity, facilitating passage across the BBB.
-
The Outcome: The resulting compounds were not only potent and highly selective LRRK2 inhibitors but also demonstrated significant brain penetration in rodent models, representing a major step forward in developing treatments for Parkinson's disease.[7]
GPCR Ligands: MCHr1 Antagonists
The melanin-concentrating hormone receptor 1 (MCHr1) is a target for obesity and anxiety disorders. During a lead optimization campaign, researchers systematically replaced a morpholine ring with various azaspirocycles, including 2-oxa-6-azaspiro[3.3]heptane.[9]
-
The Goal: Improve selectivity against the hERG channel (to reduce cardiotoxicity risk) and enhance metabolic stability.
-
The Result: The 2-oxa-6-azaspiro[3.3]heptane derivative (AZD1979) demonstrated a significantly improved overall profile. It lowered the lipophilicity (logD) and showed superior metabolic stability and selectivity, highlighting the power of azaspirocycles to fine-tune pharmacokinetic and safety profiles.[9]
Conclusion and Future Outlook
The journey of azaspirocyclic compounds from complex natural isolates to rationally designed therapeutic agents underscores their profound impact on medicinal chemistry. Their inherent three-dimensionality provides a powerful tool to overcome the limitations of traditional flat scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel, efficient, and stereoselective synthetic methodologies will further expand the accessible chemical space of azaspirocycles. As our understanding of complex biological targets deepens, the ability of these rigid, precisely-configured scaffolds to engage in specific, high-affinity interactions will ensure that azaspirocycles remain at the forefront of innovation in drug discovery for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Reactivity of 1-Azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocycles in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic structures. This exploration into three-dimensional chemical space has led to a surge of interest in spirocyclic scaffolds.[1][2] Among these, azaspirocycles, and specifically 1-azaspiro[3.5]nonane, have emerged as privileged motifs. Their inherent rigidity, unique exit vectors, and favorable physicochemical properties offer a compelling platform for the design of next-generation therapeutics.[1][3] This guide provides a comprehensive analysis of the stability and reactivity profile of the this compound core, offering insights to empower its effective application in drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The unique architecture of this compound, featuring a cyclobutane ring fused to a piperidine ring at a single carbon atom, imparts a distinct set of physicochemical properties that are highly advantageous for drug development.
| Property | This compound | Notes |
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol [4][5] | |
| Predicted pKa (strongest basic) | 10.5 | Indicates strong basicity, which can be modulated for optimal target engagement and pharmacokinetic properties.[4] |
| Predicted XLogP3 | 1.8 | A measure of lipophilicity, suggesting a favorable balance for membrane permeability and aqueous solubility.[4] |
| Predicted Water Solubility | 15.5 g/L | Higher predicted aqueous solubility compared to some other azaspirocycles.[4] |
These properties highlight the potential of the this compound scaffold to improve key drug-like characteristics. For instance, the introduction of spirocyclic moieties has been shown to enhance metabolic stability by blocking potential sites of metabolism.[3][6] Furthermore, the rigid nature of the spirocyclic system can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.[1]
Structural Stability and Ring Strain
The stability of the this compound core is a critical factor in its utility as a medicinal chemistry scaffold. The concept of ring strain, which arises from deviations from ideal bond angles, plays a significant role in the overall energy and reactivity of cyclic molecules.[7][8][9]
The this compound system is comprised of a four-membered cyclobutane ring and a six-membered piperidine ring.
-
Cyclobutane Ring: While less strained than a cyclopropane ring, the C-C-C bond angles in cyclobutane (approximately 88°) are significantly compressed from the ideal tetrahedral angle of 109.5°.[10] This angle strain contributes to the overall energy of the molecule.
-
Piperidine Ring: The piperidine ring typically adopts a stable chair conformation, which effectively minimizes both angle strain and torsional strain.[8]
The spirocyclic fusion of these two rings introduces a unique set of conformational constraints. The overall stability of the this compound system is a balance between the inherent strain of the cyclobutane ring and the relative stability of the piperidine chair conformation. While the cyclobutane ring does introduce a degree of strain, the overall molecule is sufficiently stable for use as a drug scaffold. This inherent strain can also be strategically exploited to influence the reactivity of adjacent functional groups.
Reactivity Profile: A Versatile Scaffold for Derivatization
The reactivity of this compound is primarily centered around the secondary amine of the piperidine ring. This nitrogen atom acts as a nucleophile and a base, providing a convenient handle for a wide array of chemical modifications.
N-Functionalization Reactions
The secondary amine is readily derivatized through various standard transformations, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). Common N-functionalization reactions include:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, aryl, or heteroaryl substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides.
These reactions provide access to a vast library of derivatives, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.
Synthesis of the this compound Core
The synthetic accessibility of a scaffold is a crucial consideration for its widespread adoption in drug discovery. Several synthetic routes to this compound and its derivatives have been reported in the literature.
General Synthetic Strategies
A common approach to the synthesis of the this compound core involves the construction of the spirocyclic system through intramolecular cyclization reactions. For instance, visible-light-induced nitrogen-atom deletion of a larger N-spiroheterocycle has been shown to be an efficient method for preparing 7-azaspiro[3.5]nonane.[11]
Another strategy involves the Staudinger [2+2] ketene-imine cycloaddition to form a spiro-β-lactam intermediate, which can then be further elaborated.[12] A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds is depicted below.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Applications in Drug Discovery
The unique structural and physicochemical properties of this compound have led to its incorporation into a variety of biologically active molecules. Derivatives of this scaffold have shown promise in several therapeutic areas.
For example, derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[4] The activation of GPR119 stimulates glucose-dependent insulin secretion.
Caption: Simplified signaling pathway of a GPR119 agonist based on the this compound scaffold.
Furthermore, the this compound motif has been utilized in the development of inhibitors for other important drug targets.[2] Its rigid framework can help to pre-organize pharmacophoric elements for optimal interaction with a binding site, potentially leading to increased potency and selectivity.
Conclusion: A Scaffold with Significant Potential
This compound represents a valuable and versatile scaffold for modern drug discovery. Its unique three-dimensional structure, coupled with favorable physicochemical properties and synthetic tractability, makes it an attractive building block for the design of novel therapeutics. The inherent stability of the core, combined with the reactivity of the secondary amine, provides a robust platform for extensive chemical exploration. As the demand for innovative drug candidates with improved pharmacological profiles continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine-genez.com [enamine-genez.com]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Commercially Available 1-Azaspiro[3.5]nonane Derivatives: Scaffolds for Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that transcend the "flatland" of traditional aromatic compounds is paramount. The strategic incorporation of three-dimensional scaffolds is a key approach to enhancing compound properties, including solubility, metabolic stability, and target-binding affinity, while navigating novel chemical space. Among the scaffolds that have garnered significant interest are azaspirocycles, which offer a rigidified framework and well-defined exit vectors for substituent placement. This guide provides an in-depth technical overview of 1-azaspiro[3.5]nonane derivatives, a class of compounds demonstrating considerable promise in the development of therapeutics for metabolic disorders, oncology, and beyond. We will explore the commercially available building blocks, synthetic strategies for their elaboration, key applications in drug discovery, and the analytical methodologies required for their characterization.
Commercially Available this compound Building Blocks: Your Starting Point for Innovation
A diverse range of this compound derivatives are commercially available, providing researchers with readily accessible starting materials for their synthetic campaigns. These building blocks typically feature functional handles that allow for straightforward derivatization. Key suppliers for these compounds include, but are not limited to, BLDpharm, Ambeed, and AChemBlock. Below is a table summarizing some of the commonly available derivatives.
Table 1: Representative Commercially Available this compound Derivatives
| Structure | Compound Name | CAS Number | Representative Supplier(s) |
| 2-Azaspiro[3.5]nonane hydrochloride | 1303968-07-1 | BLDpharm, Ambeed | |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 896464-16-7 | BLDpharm | |
![]() | 1-Oxa-6-azaspiro[3.5]nonane hemioxalate | 1523606-44-1 | AChemBlock[1] |
| tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | 1180112-41-7 | BLDpharm |
Synthetic Strategies: Accessing the this compound Core
The construction of the this compound scaffold can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis. Both solution-phase and solid-phase methodologies have been successfully employed.
Solution-Phase Synthesis of a 7-Oxo-2-azaspiro[3.5]nonane Intermediate
A patented two-step method provides an efficient route to 7-oxo-2-azaspiro[3.5]nonane, a key intermediate for further elaboration.[2] This process is designed to be scalable and avoids the ring-opening of cyclic ether precursors, a common challenge in related syntheses.
Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [2]
Step 1: First Cyclization to Compound 3
-
To a reactor charged with 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether.
-
With stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent (e.g., anhydrous potassium carbonate), and 3.7-12.5 g of an iodo metal salt (e.g., potassium iodide) and a phase-transfer catalyst.
-
Rapidly heat the mixture to 70-100 °C and maintain for 12-24 hours.
-
Cool the reaction mixture to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.
-
Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate (Compound 3).
Step 2: Second Cyclization to 7-Oxo-2-azaspiro[3.5]nonane
-
To a reactor, add 770-1000 mL of tetrahydrofuran (THF) and 76.8-106.5 g of the crude Compound 3 from the previous step.
-
Purge the reactor with nitrogen and cool the mixture to -10 °C.
-
Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.
-
Stir the reaction mixture for 4-8 hours at -10 °C.
-
Slowly add 15-57 mL of purified water, followed by the slow addition of 15-57 mL of a 15% sodium hydroxide solution.
-
Add an additional 45-188 mL of purified water.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina to yield 7-oxo-2-azaspiro[3.5]nonane.
Caption: Solution-phase synthesis of 7-oxo-2-azaspiro[3.5]nonane.
Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of compound libraries. A protocol for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core has been developed, enabling the rapid creation of diverse derivatives.[1]
Experimental Protocol: Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives [1]
Protocol 1: Resin Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes.
-
Drain the DCM and add a solution of Fmoc-4-amino-1-Boc-piperidine and N,N-diisopropylethylamine (DIEA) in anhydrous DCM. Agitate for 4 hours.
-
Cap any unreacted sites with methanol.
-
Wash the resin sequentially with DCM, N,N-dimethylformamide (DMF), and methanol, then dry under vacuum.
Protocol 2: Fmoc-Deprotection and Acylation
-
Swell the loaded resin in DMF.
-
Treat with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIEA in DMF.
-
Add the activated acid solution to the resin and agitate for 6 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 3: Spirocyclization and Decarboxylation
-
Swell the resin in anhydrous tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60 °C for 8 hours to effect Dieckmann condensation.
-
Cool to room temperature, drain, and wash with THF.
-
For decarboxylation, suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120 °C for 4 hours.
-
Cool, drain, and wash the resin with water, DMF, DCM, and methanol, then dry under vacuum.
Protocol 4: N-Boc Deprotection, Diversification, and Cleavage
-
Swell the resin in anhydrous DCM.
-
Treat with 20% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
Acylate the free amine with a desired carboxylic acid using HATU and DIEA.
-
Wash the resin with DMF, DCM, and methanol.
-
Cleave the final product from the resin using a cleavage cocktail (e.g., 95:2.5:2.5 TFA/triisopropylsilane/water).
-
Precipitate the crude product in cold diethyl ether, centrifuge, and dry.
-
Purify the final product by reverse-phase HPLC.
Caption: Solid-phase synthesis workflow for 7-azaspiro[3.5]nonan-1-one derivatives.
Applications in Drug Discovery: Targeting Key Biological Pathways
The this compound scaffold has emerged as a privileged motif in the design of modulators for several important drug targets. Its rigid, three-dimensional nature allows for precise positioning of functional groups to optimize interactions with protein binding sites.
G Protein-Coupled Receptor 119 (GPR119) Agonists
A significant area of application for 7-azaspiro[3.5]nonane derivatives is in the development of agonists for G protein-coupled receptor 119 (GPR119).[3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity.[4] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] The optimization of 7-azaspiro[3.5]nonane-based compounds has led to the identification of potent GPR119 agonists with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[3] Although several GPR119 agonists have entered clinical trials, some have faced challenges with efficacy, highlighting the need for continued optimization of this class of compounds.[4][5][6]
Caption: Simplified GPR119 signaling pathway activated by a this compound agonist.
Characterization and Quality Control: Ensuring Compound Integrity
The unambiguous characterization and purity assessment of synthesized this compound derivatives are critical for the reliability of biological data. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed picture of the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to confirm connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compounds. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier such as trifluoroacetic acid or formic acid. Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 214 nm and 254 nm).
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Future Outlook
The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the development of new synthetic methodologies to access a wider range of substituted derivatives and the exploration of their potential in targeting other challenging biological pathways. As our understanding of the structure-activity relationships of these compounds grows, we can expect to see the emergence of new clinical candidates and, ultimately, new medicines based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 6. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Deep Dive into the Chemistry and Therapeutic Potential of 1-Azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel molecular architectures that can unlock new therapeutic avenues has brought spirocyclic systems to the forefront of modern medicinal chemistry. Among these, the 1-azaspiro[3.5]nonane scaffold has emerged as a particularly compelling framework. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability offer a unique platform for the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive review of the this compound core, from its synthesis and chemical reactivity to its burgeoning applications in drug discovery.
The Allure of the Azaspiro[3.5]nonane Core: A Structural Perspective
The this compound scaffold features a central quaternary carbon atom shared by a four-membered azetidine ring and a six-membered cyclohexane ring. This spirocyclic fusion imparts a distinct and rigid three-dimensional geometry, a significant departure from the "flatland" of traditional aromatic and heteroaromatic scaffolds. This structural rigidity is a key asset in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
The presence of a secondary amine within the azetidine ring provides a crucial handle for synthetic diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). Furthermore, the cyclohexane ring offers multiple points for substitution, enabling fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.
Physicochemical Properties at a Glance
A foundational understanding of a scaffold's physicochemical properties is critical for its successful application in drug development. The following table summarizes key computed properties for the parent this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | N/A |
| Molecular Weight | 125.21 g/mol | [1] |
| Predicted pKa (strongest basic) | 10.5 | [1] |
| Predicted XLogP3 | 1.8 | [1] |
| Predicted Water Solubility | 15.5 g/L | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
These predicted values suggest that the this compound core possesses favorable drug-like properties, including a reasonable balance of lipophilicity and aqueous solubility, and a low polar surface area, which is often correlated with good cell permeability.[1]
Charting the Synthetic Landscape: Accessing the this compound Core
The synthetic accessibility of a scaffold is a paramount consideration for its widespread adoption in drug discovery programs. While a single, universally applied synthesis for the parent this compound is not extensively documented, several strategies have been successfully employed for the construction of its derivatives. These approaches often involve multi-step sequences that build the spirocyclic system through key cyclization reactions.
Synthesis of 7-Oxo-2-azaspiro[3.5]nonane: A Two-Step Cyclization Approach
A patented method for the synthesis of the derivative 7-oxo-2-azaspiro[3.5]nonane provides a detailed illustration of a two-step cyclization strategy.[2] This approach highlights the sequential formation of the piperidine and azetidine rings.
Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [2]
Step 1: First Cyclization (Formation of the Piperidine Ring Intermediate)
-
To a reactor containing N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., anhydrous potassium carbonate), an iodo metal salt (e.g., potassium iodide), and a phase transfer catalyst.
-
Heat the reaction mixture to 70-100 °C for 12-24 hours. The acid-binding agent is crucial for neutralizing the acid generated during the reaction and preventing the formation of alkyl halide byproducts.
-
After cooling, perform an aqueous workup with ethyl acetate.
-
Wash the organic phase with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude piperidine-containing intermediate.
Step 2: Second Cyclization (Formation of the Azetidine Ring)
-
Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -10 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. The molar ratio of the intermediate to LiAlH₄ is a critical parameter to control.
-
Stir the reaction for 4-8 hours.
-
Carefully quench the reaction with water, followed by the addition of a sodium hydroxide solution.
-
Filter the mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.
-
Purify the final product by column chromatography on neutral alumina.
This two-step process demonstrates a robust method for constructing a functionalized azaspiro[3.5]nonane scaffold, achieving an overall yield of over 82%.[2]
Caption: Synthetic pathway for 7-Oxo-2-azaspiro[3.5]nonane.
Chemical Reactivity: Harnessing the Potential of the Azaspiro Core
The chemical reactivity of the this compound scaffold is primarily centered around the secondary amine within the azetidine ring. This nitrogen atom serves as a nucleophilic and basic center, readily undergoing a variety of chemical transformations to introduce diverse functionalities.
N-Functionalization: The Gateway to Analogs
The most common and synthetically valuable reactions of the this compound core are N-alkylation and N-acylation. These transformations allow for the straightforward introduction of a wide range of substituents, which is essential for exploring structure-activity relationships in drug discovery programs.
-
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction provides access to a diverse array of N-substituted derivatives.
-
N-Acylation: Acylation of the nitrogen atom with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a fundamental transformation for introducing various capping groups and linkers in medicinal chemistry.
The choice of protecting groups for the secondary amine, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc), is a critical consideration in multi-step syntheses to ensure orthogonality and compatibility with subsequent reaction conditions.[3]
Caption: Key N-functionalization reactions of the this compound core.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a series of multiplets in the aliphatic region corresponding to the protons of the cyclohexane and azetidine rings. The chemical shifts and coupling patterns of these protons would provide valuable information about the conformation of the ring systems.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the spirocyclic carbon, the carbons of the cyclohexane ring, and the carbons of the azetidine ring. The chemical shifts of these carbons would be indicative of their local electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The N-H stretching vibration of the secondary amine would typically appear as a weak to medium intensity band in the 3300-3500 cm⁻¹ range.[4]
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could offer structural insights, with fragmentation often initiated at the weaker bonds adjacent to the nitrogen atom.
Pharmacological Significance: A Scaffold for Therapeutic Innovation
The this compound scaffold has demonstrated significant promise in the development of novel therapeutic agents, with its derivatives showing activity against a range of biological targets.
G Protein-Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes
A notable application of the 7-azaspiro[3.5]nonane framework is in the design of potent and selective agonists for G protein-coupled receptor 119 (GPR119).[5][6] GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.
The rigid spirocyclic core of 7-azaspiro[3.5]nonane derivatives allows for the precise positioning of pharmacophoric groups to achieve optimal interaction with the GPR119 binding site. Optimization of substituents on both the piperidine nitrogen and the aryl group has led to the identification of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in preclinical models.[6]
Caption: Mechanism of action for 7-azaspiro[3.5]nonane-based GPR119 agonists.
Expanding Therapeutic Horizons
Beyond GPR119, the broader class of azaspirocycles has shown potential in various therapeutic areas. Derivatives of related azaspirocyclic scaffolds have been investigated for their antiproliferative and antibacterial activities.[2] The unique three-dimensional nature of the this compound core makes it an attractive scaffold for targeting other challenging biological targets where precise spatial orientation of functional groups is critical for activity.
Conclusion and Future Directions
The this compound scaffold represents a valuable and underexplored area of chemical space with significant potential for the development of novel therapeutics. Its inherent structural rigidity, synthetic accessibility, and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. While the current focus has been on its application in developing GPR119 agonists, the versatility of this scaffold suggests that its therapeutic potential is far from fully realized.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the parent this compound and its derivatives. A deeper understanding of the conformational preferences of the spirocyclic system will aid in the rational design of new drug candidates. Furthermore, the exploration of this scaffold against a wider range of biological targets is warranted and holds the promise of delivering new and effective treatments for a variety of diseases. The continued investigation of the this compound core is a testament to the enduring power of structural innovation in the quest for new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Azaspiro[3.5]nonane: A Scaffold of Emerging Interest in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The principle of "escaping flatland" has guided medicinal chemists towards the exploration of three-dimensional scaffolds that can improve potency, selectivity, and pharmacokinetic profiles.[1] Spirocycles, with their rigid, well-defined three-dimensional structures, have emerged as a particularly attractive class of compounds.[2] Among these, the azaspiro[3.5]nonane framework, a bicyclic system featuring a shared nitrogen atom between a cyclohexane and an azetidine ring, represents a scaffold with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of 1-Azaspiro[3.5]nonane, including its core attributes, and explores the synthesis, properties, and applications of the broader azaspiro[3.5]nonane class of molecules.
Core Compound Profile: this compound
Molecular Formula: C₈H₁₅N
Structure:
While the molecular formula for this compound is definitively established, a specific CAS number for this particular isomer is not readily found in major chemical databases. This suggests that while its isomers, such as 7-Azaspiro[3.5]nonane, are more commonly synthesized and studied, the parent this compound remains a less explored entity. This guide will therefore leverage data from its closely related isomers to provide a comprehensive understanding of the potential of this scaffold.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are critical determinants of its suitability for drug development. While experimental data for this compound is scarce, we can infer its likely characteristics by examining its isomers and related spirocyclic systems. The introduction of a spirocyclic scaffold is known to influence key drug-like properties.
| Property | 7-Azaspiro[3.5]nonane[3] | General Trends for Azaspirocycles |
| Molecular Weight | 125.21 g/mol | Generally low, contributing to favorable ligand efficiency. |
| LogP (predicted) | 1.8 | Can be modulated by substitution to optimize solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | The nitrogen atom provides a site for hydrogen bonding, influencing solubility and target interactions. |
| Fraction of sp³ carbons (Fsp³) | High | The high sp³ character imparts three-dimensionality, which can lead to improved binding affinity and selectivity.[2] |
Synthesis of the Azaspiro[3.5]nonane Scaffold: Strategies and Methodologies
The construction of the azaspiro[3.5]nonane core can be approached through various synthetic strategies. While a definitive, optimized protocol for this compound is not widely published, methods for the synthesis of its isomers provide valuable insights into potential synthetic routes.
Illustrative Synthetic Approach: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
A patented method for the synthesis of the related 7-oxo-2-azaspiro[3.5]nonane highlights a two-step cyclization approach.[4] This process underscores the feasibility of constructing the core azaspiro[3.5]nonane framework.
Reaction Scheme:
A two-step synthetic pathway to an azaspiro[3.5]nonane derivative.
Experimental Protocol (Generalized):
-
Step 1: First Cyclization: A first cyclization reaction is carried out between "Compound 1" and "Compound 2" in the presence of a phase transfer catalyst and an iodo metal salt in N,N-dimethylformamide. An acid binding agent is utilized to prevent the formation of alkyl halide byproducts. This yields "Compound 3".[4]
-
Step 2: Second Cyclization: "Compound 3" undergoes a second cyclization reaction with lithium aluminum hydride in a suitable reaction solvent to produce 7-oxo-2-azaspiro[3.5]nonane.[4]
This example illustrates a viable strategy for constructing the azaspiro[3.5]nonane skeleton, which could be adapted for the synthesis of the 1-aza isomer.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic analysis is indispensable for the structural elucidation of novel compounds. While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a series of multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom would likely appear at a higher chemical shift (downfield) compared to the other methylene protons of the cyclohexane ring. The protons of the azetidine ring would also exhibit distinct signals.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The spiro carbon atom would likely appear as a quaternary signal at a characteristic chemical shift. The carbons bonded to the nitrogen atom would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-N bonds. The N-H stretching vibration would appear as a moderate absorption in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups would be observed around 2850-2960 cm⁻¹.[5][6]
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (125.21 g/mol ).[3] Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the cyclic systems. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.[6]
Applications in Drug Discovery: A Scaffold with Therapeutic Promise
The azaspiro[3.5]nonane scaffold is gaining recognition as a valuable building block in medicinal chemistry.[2][7] Its rigid three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.[1]
G Protein-Coupled Receptor (GPCR) Modulation
Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[8]
Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Other Therapeutic Areas
The versatility of the azaspiro[3.5]nonane scaffold extends to other therapeutic areas. Derivatives have been explored as covalent inhibitors of the oncogenic KRAS G12C mutant and as inhibitors of fatty acid amide hydrolase (FAAH) for potential applications in oncology and pain management, respectively.[7]
Conclusion and Future Perspectives
This compound and its related isomers represent a promising class of scaffolds for the development of novel therapeutics. Their inherent three-dimensionality and synthetic tractability offer significant advantages in the design of potent and selective drug candidates. While specific experimental data for this compound remains limited, the wealth of information available for its isomers provides a strong foundation for future exploration. As synthetic methodologies continue to evolve, it is anticipated that the full potential of the this compound scaffold will be unlocked, leading to the discovery of new and effective medicines for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. crab.rutgers.edu [crab.rutgers.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Introduction: Navigating the Data Gap for Novel Spirocyclic Amines
An In-depth Technical Guide to the Toxicological and Safety Assessment of 1-Azaspiro[3.5]nonane
This compound (CAS No. 176-55-6) is a saturated heterocyclic compound featuring a spirocyclic junction between a four-membered azetidine ring and a six-membered cyclohexane ring. Spirocyclic scaffolds are of growing interest in medicinal chemistry, valued for their three-dimensional architecture which can improve metabolic stability, solubility, and target-binding affinity compared to their planar counterparts[1].
However, as a novel chemical entity, publicly available, comprehensive toxicological data for this compound is scarce. A review of safety data for structurally related compounds indicates that the toxicological properties have not been thoroughly investigated[2][3]. This guide, therefore, is structured not as a summary of existing data, but as a proactive framework for the toxicological and safety assessment of this compound. It details the essential, internationally recognized methodologies required to build a robust safety profile for regulatory submission and safe handling. We will proceed from initial hazard identification to the standard battery of genotoxicity and acute toxicity testing, explaining the scientific rationale behind each experimental choice, as would be conducted in a preclinical safety program.
Part 1: Foundational Safety Assessment - Hazard Identification and Physicochemical Profiling
Before any laboratory testing commences, a foundational assessment is critical. This involves in silico analysis and determination of key physicochemical properties that govern a compound's toxicokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
1.1 In Silico Toxicological Prediction Computational models, such as structure-activity relationship (SAR) analysis, are invaluable for initial hazard identification. These tools compare the chemical structure of this compound against databases of known toxicants to predict potential liabilities, such as mutagenicity, carcinogenicity, or skin sensitization. While not a substitute for empirical testing, these predictions guide the experimental design and highlight areas requiring particular scrutiny.
1.2 Essential Physicochemical Parameters The following parameters must be experimentally determined as they directly influence the compound's interaction with biological systems.
| Parameter | Experimental Method | Toxicological Relevance & Causality |
| pKa | Potentiometric titration | Determines the ionization state at physiological pH. The basic nitrogen in the azetidine ring will likely be protonated, influencing solubility, membrane permeability, and potential interactions with acidic cellular components. |
| LogP (Octanol/Water Partition) | Shake-flask method (OECD 107) or HPLC | Measures lipophilicity. A balanced LogP is crucial for oral absorption and cell membrane passage. High lipophilicity can lead to bioaccumulation and off-target effects, such as hERG channel inhibition[4]. |
| Aqueous Solubility | Flask method (OECD 105) | Dictates the maximum achievable concentration in aqueous media, which is critical for designing in vitro assays and formulating doses for in vivo studies. Poor solubility can lead to false-negative results. |
| Vapor Pressure | Effusion, gas saturation (OECD 104) | Assesses the likelihood of forming an inhalable atmosphere. For a non-volatile liquid or solid, this risk is low, but it is a necessary parameter for a complete safety profile. |
Part 2: The Standard Battery for Genotoxicity Assessment
Genotoxicity testing is a cornerstone of safety assessment, designed to detect compounds that can induce genetic damage (mutations or chromosomal damage), a key initiating event in carcinogenesis. International guidelines (ICH S2(R1)) mandate a tiered, three-test battery to cover all major genotoxicity endpoints.[5]
Workflow: Tiered Approach to Genotoxicity Testing
The logical flow ensures that a broad screen for mutations is followed by more specific tests for chromosomal damage in mammalian cells, culminating in an in vivo assessment that incorporates the complexities of a whole-animal model.
References
Methodological & Application
Introduction: The Rising Significance of Spirocyclic Scaffolds in Medicinal Chemistry
An Application Note and Protocol for the N-Arylation of 1-Azaspiro[3.5]nonane
In the landscape of modern drug discovery, there is a persistent drive to "escape from flatland"—a strategic shift away from planar, aromatic molecules towards more three-dimensional structures.[1] Spirocyclic scaffolds, such as this compound, are at the forefront of this movement. Their rigid, conformationally constrained architecture provides a unique vectoral display of substituents in three-dimensional space, which can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties like aqueous solubility.[2][3] The N-aryl this compound motif, in particular, is a privileged structure found in a variety of biologically active agents, including potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of metabolic diseases.[4][5]
The formation of the crucial C(sp²)-N bond to synthesize these compounds is a non-trivial challenge. While classical methods like nucleophilic aromatic substitution exist, they often suffer from limited substrate scope and require harsh reaction conditions.[6] Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as the gold standard for this transformation.[6][7] This protocol offers a robust, versatile, and high-yielding pathway to N-arylated amines under relatively mild conditions, making it an indispensable tool for researchers, scientists, and drug development professionals.[8]
This guide provides an in-depth exploration of the N-arylation of this compound, focusing on the widely adopted Buchwald-Hartwig amination protocol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental procedure, and discuss key parameters for optimization and troubleshooting.
Mechanistic Insight: The Engine of C-N Bond Formation
The success of the Buchwald-Hartwig amination lies in a finely tuned palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and adapting the protocol to new substrates. The generally accepted cycle involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[7][9]
This compound is a sterically hindered secondary amine. This structural feature presents a specific challenge: the bulky spirocyclic core can impede the amine's approach to the palladium center.[10] This is where modern ligand design becomes critical. The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) was a revolutionary step, as these ligands accelerate the key steps of the catalytic cycle, particularly the rate-limiting reductive elimination, enabling the coupling of challenging substrates.[11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Phenyl-2-azaspiro[3.5]nonane | 1871889-41-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig_reaction [chemeurope.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. youtube.com [youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 14. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 1-Azaspiro[3.5]nonane Scaffolds in Drug Discovery: Application Notes and Protocols
Abstract
In the contemporary landscape of medicinal chemistry, the strategic move towards three-dimensional (3D) molecular architectures is paramount for enhancing compound properties and navigating novel chemical spaces.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this "escape from flatland," offering a rigidified conformational stance that can significantly improve potency, selectivity, and pharmacokinetic profiles.[1] This document provides a detailed guide on the application of the 1-azaspiro[3.5]nonane scaffold, a promising yet underexplored motif in drug discovery. While direct literature on the 1-aza isomer is less abundant than its constitutional isomers (e.g., 7-azaspiro[3.5]nonane), this guide synthesizes available data on the broader azaspiro[3.5]nonane class to provide researchers with a robust framework for its application. We will delve into its role as a bioisostere, present logical synthetic strategies, and provide detailed experimental protocols for its synthesis and functionalization.
Introduction: The Value of 3D Scaffolds
The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increasing the fraction of sp³-hybridized carbons by incorporating scaffolds like azaspirocycles introduces conformational rigidity. This pre-organization of the molecule for binding to its biological target can reduce the entropic penalty upon binding, thereby enhancing affinity.[1]
The this compound scaffold, consisting of a four-membered azetidine ring fused to a six-membered cyclohexane ring through a spiro-carbon, offers a unique 3D topology. It serves as a valuable bioisosteric replacement for common motifs like piperidine, potentially offering advantages in metabolic stability and aqueous solubility.[2]
The this compound Scaffold: A Bioisosteric Perspective
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The piperidine ring is a ubiquitous feature in pharmaceuticals, but it can be susceptible to metabolic degradation. Spirocyclic mimetics like azaspiro[3.3]heptane have been successfully employed to improve metabolic stability and solubility while maintaining or enhancing biological activity.[3][4]
The this compound scaffold can be considered a "next-generation" piperidine bioisostere. The strained azetidine ring provides well-defined exit vectors for substituents, allowing for precise exploration of the chemical space around a target binding pocket.
Comparative Physicochemical Properties
While experimental data specifically for this compound is limited, we can infer its properties by comparing related, well-studied azaspirocycles. The table below presents a comparison of predicted properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane, which highlights the nuanced differences imparted by the specific ring system. These subtle changes in basicity (pKa), lipophilicity (XLogP3), and solubility can be critical in the drug design process.[5]
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| Predicted pKa | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8 | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
| Topological Polar Surface Area | 12.0 Ų | 12.0 Ų |
| Data sourced from a comparative analysis by BenchChem.[5] |
These predictions suggest that azaspiro[3.5]nonane scaffolds generally possess favorable drug-like properties, including good potential for cell permeability.[5]
Applications in Drug Discovery Programs
Derivatives of the azaspiro[3.5]nonane framework have shown significant promise in various therapeutic areas. For instance, 7-azaspiro[3.5]nonane derivatives have been developed as potent agonists for G protein-coupled receptor 119 (GPR119), a key target for the treatment of type 2 diabetes and obesity.[1][5] Furthermore, 6-azaspiro[3.5]nonane derivatives have been designed as inhibitors of the SARS-CoV-2 3C-like protease, demonstrating the scaffold's utility in antiviral research.[6] The larger 6-membered ring of the azaspiro[3.5]nonane system, compared to smaller azaspiro[3.3]heptanes, allows for deeper engagement with hydrophobic pockets in target proteins.[6]
The logical workflow for integrating a novel scaffold like this compound into a drug discovery pipeline is visualized below.
Synthetic Strategies and Protocols
The synthesis of azaspirocycles can be challenging. However, several strategies have been developed for related structures that can be adapted for the synthesis of the this compound core. A plausible retrosynthetic approach would involve the construction of the azetidine ring onto a pre-existing cyclohexane precursor.
Protocol 1: Synthesis of Boc-Protected this compound
This protocol is a representative, multi-step synthesis adapted from methodologies for related azaspirocycles. It involves the creation of a suitable cyclohexane precursor followed by the formation of the azetidine ring.
Step 1: Synthesis of 1-(hydroxymethyl)cyclohexanemethanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl 1,1-cyclohexanedicarboxylate (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water again.
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the diol as a colorless oil.
Step 2: Synthesis of 1,1-bis((tosyloxy)methyl)cyclohexane
-
Dissolve the diol (1.0 eq.) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ditosylate.
Step 3: Synthesis of 1-benzyl-1-azaspiro[3.5]nonane
-
Add the ditosylate (1.0 eq.) to a solution of benzylamine (3.0 eq.) in a suitable solvent like acetonitrile.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the protected spirocycle.
Step 4: Deprotection to this compound
-
Dissolve the 1-benzyl-1-azaspiro[3.5]nonane (1.0 eq.) in methanol.
-
Add palladium on carbon (10 wt. %) catalyst.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature overnight.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the free base, this compound.
The overall synthetic pathway is depicted below.
Protocol 2: N-Functionalization of this compound
The secondary amine of the this compound core is a key handle for introducing diversity. Standard N-functionalization reactions can be readily applied.
Example: N-Acylation
-
Dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.5 eq.), in dichloromethane (DCM) at 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion and Future Outlook
The this compound scaffold represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its inherent three-dimensionality and potential to serve as a metabolically stable piperidine bioisostere make it an attractive candidate for incorporation into drug discovery programs. While further research is needed to fully elucidate its pharmacological potential across various targets, the synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to begin exploring this promising chemical space. As the imperative to "escape from flatland" continues to drive innovation, scaffolds like this compound are poised to play a crucial role in the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Spiropiperidines from 1-Azaspiro[3.5]nonane
These application notes provide a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of novel spiropiperidine derivatives utilizing 1-Azaspiro[3.5]nonane as a versatile starting scaffold. The protocols herein are designed to be robust and adaptable, enabling the creation of diverse libraries of spirocyclic compounds for screening and lead optimization.
Introduction: The Significance of Spiropiperidines in Modern Drug Discovery
Spiropiperidines have emerged as a highly sought-after structural motif in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures.[1][2] By introducing more sp³ character, spirocycles can improve a molecule's physicochemical properties, such as aqueous solubility, and provide novel vectors for exploring protein binding pockets, ultimately leading to more potent and selective drug candidates.[3][4] The piperidine ring, in particular, is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, making spiropiperidines a logical and promising area for innovation.[4][5]
This compound is an excellent starting point for the synthesis of novel spiropiperidines. Its secondary amine provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the rapid generation of compound libraries. This guide will focus on three fundamental and powerful reactions for the derivatization of this compound: Buchwald-Hartwig N-arylation, reductive amination, and amide bond formation.
PART 1: N-Arylation of this compound via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling a wide range of aryl halides with amines, including sterically hindered secondary amines like this compound. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.[6]
Protocol 1: Synthesis of 1-(4-cyanophenyl)-1-azaspiro[3.5]nonane
This protocol details the N-arylation of this compound with 4-bromobenzonitrile. The cyano group is a common functional group in medicinal chemistry and can serve as a handle for further transformations.
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
4-bromobenzonitrile (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, 4-bromobenzonitrile, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask (5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common and effective palladium(0) source. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination to form the C-N bond, which is often crucial for sterically hindered substrates.[6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the secondary amine, which is a key step in the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its degradation.
| Aryl Halide Example | Expected Yield (%) | Notes |
| 4-bromobenzonitrile | 85-95% | Electron-withdrawing group, generally good reactivity. |
| 1-bromo-4-methoxybenzene | 80-90% | Electron-donating group, may require slightly longer reaction times. |
| 2-chloropyridine | 70-85% | Heteroaromatic halide, often requires careful optimization of ligand and base. |
PART 2: N-Alkylation of this compound via Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is known for its high efficiency and broad functional group tolerance.
Protocol 2: Synthesis of 1-(cyclobutylmethyl)-1-azaspiro[3.5]nonane
This protocol describes the N-alkylation of this compound with cyclobutanecarbaldehyde. The introduction of a cyclobutyl group increases the sp³ character of the final molecule, a desirable feature in drug design.[3]
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Cyclobutanecarbaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a solution of this compound in DCE, add cyclobutanecarbaldehyde. Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride in one portion. The reaction is typically mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents like sodium borohydride, which minimizes side reactions.
-
Solvent: Chlorinated solvents like DCE or DCM are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.
| Carbonyl Compound Example | Expected Yield (%) | Notes |
| Cyclobutanecarbaldehyde | 80-90% | Straightforward reaction with a simple aldehyde. |
| Acetone | 75-85% | Ketones are generally less reactive than aldehydes. |
| 4-Fluorobenzaldehyde | 85-95% | Tolerates a variety of functional groups on the aldehyde. |
PART 3: Amide Bond Formation with this compound
Amide bond formation is one of the most important reactions in organic chemistry, particularly in the synthesis of pharmaceuticals. Coupling an amine with a carboxylic acid using a suitable coupling agent is a reliable method for creating amide linkages.
Protocol 3: Synthesis of 1-(1-azaspiro[3.5]nonan-1-yl)-2-(4-chlorophenyl)ethan-1-one
This protocol details the synthesis of an N-acyl spiropiperidine by coupling this compound with 4-chlorophenylacetic acid.
Reaction Scheme:
Caption: Amide bond formation with this compound.
Materials:
-
This compound (1.1 equiv)
-
4-chlorophenylacetic acid (1.0 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenylacetic acid in anhydrous DMF.
-
Reagent Addition: Add HATU, DIPEA, and finally this compound to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the carboxylic acid is consumed (typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Coupling Agent: HATU is a highly efficient and widely used coupling agent that minimizes side reactions and racemization (if applicable). It activates the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.
-
Base: DIPEA is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and reagents.
| Carboxylic Acid Example | Expected Yield (%) | Notes |
| 4-chlorophenylacetic acid | 90-98% | A standard and reliable coupling reaction. |
| Benzoic acid | 90-98% | Aromatic carboxylic acids are also excellent substrates. |
| N-Boc-glycine | 85-95% | Compatible with protected amino acids, useful for building peptidomimetics. |
Conclusion
This compound serves as an invaluable building block for the synthesis of novel spiropiperidine derivatives. The protocols detailed in these application notes for N-arylation, N-alkylation, and amide bond formation provide robust and versatile methods for diversifying this important scaffold. By leveraging these fundamental transformations, researchers in drug discovery can rapidly generate libraries of three-dimensional molecules with the potential for improved pharmacological properties.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 4. bepls.com [bepls.com]
- 5. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Leveraging 1-Azaspiro[3.5]nonane for Three-Dimensional Molecular Diversity in Drug Discovery
Abstract
The strategic incorporation of three-dimensional (3D) molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling an "escape from flatland" to improve pharmacological properties.[1] Spirocyclic systems, which feature two rings linked by a single common atom, are exemplary scaffolds for this purpose due to their inherent rigidity and defined spatial arrangement of substituents.[2][3] This guide provides an in-depth technical overview of 1-azaspiro[3.5]nonane, a versatile building block comprising a fused azetidine and cyclohexane ring system. We present a detailed conformational analysis, robust synthetic protocols, and practical applications in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis to demonstrate its role in generating novel, 3D-rich chemical matter.
Introduction: The Imperative for 3D Scaffolds
The drug discovery landscape has seen a progressive shift away from planar, aromatic-heavy molecules towards structures with a higher fraction of sp³-hybridized carbons (Fsp³).[4] This evolution is driven by compelling evidence that increased molecular three-dimensionality correlates with higher clinical success rates.[1] Molecules with greater 3D character often exhibit improved solubility, enhanced metabolic stability, and the potential for more specific, higher-affinity interactions with biological targets by better mimicking the spatial complexity of natural ligands.[3][4]
Spirocycles are a highly attractive class of scaffolds for achieving this goal.[5] The quaternary spiro-carbon atom locks the constituent rings in well-defined orthogonal orientations, creating a rigid framework with precise exit vectors for chemical diversification. The this compound core, with its strained four-membered azetidine ring, offers a unique and conformationally restricted scaffold that is gaining traction as a valuable building block in drug design.[6]
Structural and Conformational Analysis of this compound
The therapeutic potential of a scaffold is intrinsically linked to its three-dimensional structure and conformational behavior.[7] The this compound framework presents a fascinating case study in conformational analysis, which is the study of the energetics between different spatial arrangements of a molecule.[8]
The cyclohexane ring predominantly adopts a stable chair conformation to minimize torsional and steric strain. Substituents on this ring can occupy either axial or equatorial positions, with a strong preference for the less sterically hindered equatorial position.[9] The azetidine ring is not planar and undergoes a puckering motion. The fusion at the spirocenter rigidly defines the relative orientation of these two rings. This rigidity is paramount; it reduces the entropic penalty upon binding to a target protein and projects substituents into distinct regions of chemical space. The nitrogen atom serves as a key handle for diversification, with its lone pair and attached substituent occupying a defined vector relative to the cyclohexane ring.
Caption: Logical relationship between the core scaffold and its value in drug design.
Synthesis of the this compound Core
Access to a scaffold is a prerequisite for its use. Below are two distinct protocols for synthesizing azaspirocyclic cores, representing a classical, reliable approach and a modern, efficient photochemical method.
Protocol 1: Classical Synthesis via Intramolecular Reductive Amination
This protocol outlines a robust, multi-step synthesis culminating in an intramolecular reductive amination, a cornerstone reaction in amine synthesis.[10] This approach is valued for its reliability and use of common laboratory reagents.
Workflow Overview:
Caption: A representative classical synthetic workflow for the azaspirocycle core.
Step-by-Step Methodology (Illustrative Final Step):
-
Precursor Synthesis: Synthesize the keto-amine precursor, N-(2-(1-cyanocyclobutyl)ethyl)piperidin-4-one, through established multi-step procedures (alkylation of a piperidone derivative with a suitable cyclobutane electrophile).
-
Reaction Setup: To a solution of the keto-amine precursor (1.0 eq) in 1,2-dichloroethane (0.1 M) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the ketone starting material than the intermediate iminium ion, minimizing side reactions.[10]
-
-
Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture. The reaction is typically run under slightly acidic conditions (pH ~5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the this compound core.
Protocol 2: Modern Photochemical Synthesis via Nitrogen-Atom Deletion
This cutting-edge protocol leverages visible-light photoredox catalysis to achieve a skeletal editing transformation, converting a readily available N-spiroheterocycle into the desired this compound core.[5]
Step-by-Step Methodology:
-
Starting Material: The reaction begins with the precursor 1,8-diazaspiro[4.5]decane.
-
Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine 1,8-diazaspiro[4.5]decane (0.2 mmol, 1.0 eq), 2,2-diphenyl-1-picrylhydrazyl (DPPH, 3.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent System: Add 2-methyltetrahydrofuran (2-MeTHF, 1.0 mL) and water (1.0 mL).
-
Scientist's Note: The biphasic solvent system is crucial for this transformation. The use of DPPH as a hydrogen atom transfer (HAT) reagent and subsequent photochemical steps lead to the formation of a key triazanium intermediate.[5]
-
-
Photochemical Reaction: Seal the vial, place it approximately 5 cm from a 50 W white LED lamp, and irradiate at 50 °C for 12 hours with vigorous stirring.
-
Trustworthiness Note: The reaction's dependence on light is a key control. Running a parallel reaction in the dark should yield no product, validating the photochemical pathway.[5]
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to afford 7-azaspiro[3.5]nonane (a constitutional isomer of the target, illustrating the method's utility for related scaffolds). The same method can be adapted for other precursors to yield the desired this compound.[5]
Applications in Library Synthesis and Drug Discovery
The true value of a scaffold lies in its ability to generate diverse libraries of compounds for screening. The this compound core is exceptionally well-suited for modern discovery platforms.
Use in Fragment-Based Drug Discovery (FBDD)
FBDD identifies low-molecular-weight ligands (fragments) that bind weakly to a target, which are then optimized into potent leads. The 3D nature of this compound makes it an ideal fragment. Its rigid structure provides clear structural information upon binding (e.g., via X-ray crystallography), and the nitrogen atom offers a well-defined vector for synthetic elaboration to improve potency.
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Incorporation into DNA-Encoded Libraries (DEL)
DEL technology enables the synthesis and screening of libraries containing billions of unique compounds in a single tube. Each compound is covalently linked to a unique DNA barcode that encodes its chemical structure. The synthesis of DELs requires robust, high-yielding, and DNA-compatible chemical reactions.
The this compound scaffold can be readily incorporated into a DEL build using its reactive nitrogen handle.
Protocol 3: N-Acylation of this compound on a DNA-Oligonucleotide
This protocol describes a key step in a "split-and-pool" DEL synthesis, where a DNA-tagged scaffold is acylated with a library of carboxylic acids.
-
Starting Material: A solution of DNA-conjugated this compound (1.0 eq) in a DNA-compatible buffer (e.g., aqueous borate buffer, pH 8.5).
-
Building Block Preparation: In a separate 96-well plate, prepare solutions of diverse carboxylic acids (Building Block "B", 50 eq) in an organic co-solvent like DMSO or DMF.
-
Activation: To each well containing a carboxylic acid, add a solution of an activating agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 49 eq) and a non-nucleophilic base like DIEA (diisopropylethylamine, 100 eq). Incubate for 15 minutes at room temperature to form the active ester.
-
Scientist's Note: HATU is a preferred coupling reagent for DEL synthesis due to its high efficiency and good performance in mixed aqueous/organic media, ensuring the integrity of the DNA tag is maintained.
-
-
Coupling Reaction: Transfer the activated carboxylic acid solutions to the DNA-conjugated scaffold solution. Allow the reaction to proceed for 4-16 hours at room temperature.
-
Pooling and Purification: After the reaction, pool all individual reaction mixtures. Purify the resulting DNA-conjugated product library using a method compatible with DNA, such as ethanol precipitation or size-exclusion chromatography, to remove excess reagents.
-
Next Cycle: The purified library is now ready for the next "split-and-pool" cycle, which involves ligating a new DNA tag (encoding Building Block "B") and then reacting with the next set of building blocks.
Data Presentation: Physicochemical Properties
The derivatization of the this compound core allows for the fine-tuning of key drug-like properties. The table below presents calculated data for a hypothetical set of derivatives to illustrate this principle.
| Compound ID | R-Group (on N-atom) | Formula | Mol. Weight | cLogP | Fsp³ |
| Core-01 | -H | C₉H₁₇N | 139.24 | 1.85 | 1.00 |
| Deriv-01 | -C(=O)c1ccccc1 (Benzoyl) | C₁₆H₂₁NO | 243.34 | 2.90 | 0.63 |
| Deriv-02 | -SO₂c1ccc(C)cc1 (Tosyl) | C₁₆H₂₃NO₂S | 293.43 | 2.65 | 0.69 |
| Deriv-03 | -CH₂c1cn[nH]c1 (Histaminyl-like) | C₁₃H₂₁N₃ | 219.33 | 1.15 | 0.85 |
Calculated properties are for illustrative purposes.
Conclusion
The this compound scaffold is a powerful tool for generating molecules with significant three-dimensional character. Its conformational rigidity, coupled with well-defined vectors for chemical diversification, makes it an ideal building block for modern drug discovery campaigns. Through both classical and cutting-edge synthetic methods, this scaffold is readily accessible. Its successful application in fragment-based screening and DNA-encoded library synthesis underscores its utility in exploring novel chemical space to identify next-generation therapeutics.
References
- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Incorporating 1-Azaspiro[3.5]nonane into Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetics
Bioactive peptides are crucial regulators of biological processes, but their therapeutic potential is often hindered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategy to overcome these limitations. A key approach in modern medicinal chemistry is the introduction of conformational constraints into the peptide backbone to pre-organize the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and resistance to proteolytic degradation.[3][4]
Azaspirocyclic scaffolds have emerged as a superior class of building blocks for this purpose.[5][6] Specifically, the 1-azaspiro[3.5]nonane framework, a bicyclic system sharing a single spiro-carbon atom, imparts a rigid, three-dimensional geometry that is a significant departure from the "flat" nature of many traditional drug molecules.[5][7] Incorporating this motif into a peptide backbone can lock dihedral angles, optimize the spatial orientation of side chains for target interaction, and improve crucial pharmacokinetic properties.[7] The increased fraction of sp3-hybridized carbons (Fsp3) associated with such scaffolds often correlates with improved solubility, enhanced metabolic stability, and reduced off-target toxicity.[5][8]
This guide provides a comprehensive overview of the synthesis of a this compound-based amino acid building block and detailed protocols for its incorporation into a target peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.
Strategic Overview: From Building Block to Final Peptide
The overall workflow is a multi-stage process that requires careful execution and analytical validation at each step. The strategy involves synthesizing an Fmoc-protected amino acid analogue of this compound, which can then be used in standard, automated, or manual SPPS protocols.
Caption: High-level workflow from scaffold synthesis to final peptide characterization.
Part A: Synthesis of the Fmoc-Protected this compound Amino Acid
The first critical phase is the preparation of the non-natural amino acid building block. The synthesis of the core this compound can be achieved through various published routes.[9][10] For this guide, we will focus on the subsequent functionalization to create a ready-to-use derivative for peptide synthesis. We will begin with a commercially available or previously synthesized this compound-x-carboxylic acid derivative.
Protocol A1: Fmoc Protection of the Spirocyclic Amino Acid
This protocol details the N-protection of the spirocyclic amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is the standard protecting group for the α-amine in modern SPPS.[11][12][13]
Materials:
-
This compound-x-carboxylic acid hydrochloride
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound-x-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. Stir at room temperature until fully dissolved.
-
Addition of Fmoc-OSu: Add Fmoc-OSu (1.1 eq) portion-wise to the stirring solution over 15 minutes.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in DCM to elute the final product.
-
QC Checkpoint: Characterize the final, purified Fmoc-protected amino acid by ¹H NMR and Mass Spectrometry to confirm identity and purity before proceeding to peptide synthesis.
Part B: Solid-Phase Peptide Synthesis (SPPS)
With the custom building block in hand, it can be incorporated into a peptide sequence using a standard Fmoc/tBu SPPS strategy.[11][13] This can be performed on an automated peptide synthesizer or manually.
Protocol B1: Manual SPPS Incorporating the Azaspiro[3.5]nonane Moiety
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin, a common choice for producing C-terminally amidated peptides.[14]
Materials:
-
Rink Amide MBHA Resin (Low Loading, e.g., 0.4 mmol/g)
-
Fmoc-protected natural amino acids
-
Fmoc-1-azaspiro[3.5]nonane-x-carboxylic acid (from Part A)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM, Methanol (MeOH)
-
Kaiser Test Kit (for monitoring coupling completion)
Workflow Diagram:
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Preparation: Place the Rink Amide resin in a fritted reaction vessel. Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.[11]
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the initial Fmoc group. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
Standard Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the first Fmoc-protected natural amino acid (3 eq), HBTU (2.9 eq), in DMF. Add DIPEA (6 eq).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin as in step 2.
-
QC Checkpoint: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
-
Repeat SPPS Cycles: Repeat the deprotection (piperidine treatment) and coupling steps for each subsequent natural amino acid in the sequence.
-
Incorporation of the this compound Amino Acid:
-
Rationale: Spirocyclic amino acids are sterically hindered. To ensure successful incorporation, extended coupling times or the use of a more potent coupling reagent may be necessary.
-
Prepare the coupling solution with Fmoc-1-azaspiro[3.5]nonane-x-carboxylic acid (2.5 eq), HBTU (2.4 eq), and DIPEA (5 eq) in DMF.
-
Add the solution to the deprotected resin and agitate for 4-6 hours at room temperature. For particularly difficult couplings, gentle heating (e.g., 40°C) or microwave-assisted synthesis can be employed.[15]
-
Wash thoroughly and perform a Kaiser test. Due to the hindered nature, a second coupling may be required.
-
-
Continue and Finalize: Continue with the remaining amino acids in the sequence. After the final coupling, perform a final Fmoc deprotection. Wash the resin extensively with DMF, DCM, and MeOH, then dry under vacuum.
Part C: Cleavage, Purification, and Characterization
The final stage involves releasing the synthesized peptide from the solid support and purifying it to homogeneity.
Protocol C1: Cleavage from Resin and Purification
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Cold Diethyl Ether
-
Acetonitrile (ACN) and Deionized Water (with 0.1% TFA for HPLC)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Cleavage: Add the cleavage cocktail to the dry, peptide-bound resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet twice more with cold ether, centrifuging each time.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using RP-HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Final Product: Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Final QC: Confirm the identity and purity of the final peptide using analytical HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[16] For detailed conformational analysis, NMR spectroscopy can be employed.[16][17]
Expected Results & Data Presentation
The incorporation of the this compound moiety is expected to confer increased proteolytic stability and altered conformational properties compared to the native peptide.
Table 1: Hypothetical Characterization Data
| Peptide Sequence | Molecular Weight (Expected) | Molecular Weight (Observed, ESI-MS) | HPLC Purity (%) | Protease Stability (t½ in plasma) |
| Native Peptide (e.g., Ac-Ala-Gly-Phe-NH₂) | 348.4 g/mol | 348.5 [M+H]⁺ | >98% | 15 min |
| Mimetic (Ac-Ala-(AzaSpiro)-Phe-NH₂) | 416.5 g/mol | 416.6 [M+H]⁺ | >95% | >240 min |
Scientist's Note: The significant increase in the half-life (t½) in plasma for the mimetic demonstrates the success of the spirocyclic scaffold in conferring resistance to enzymatic degradation, a primary goal of peptidomimetic design.[7]
References
- 1. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics [ideas.repec.org]
- 3. Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neighbor effect on conformational spaces of alanine residue in azapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of azaspirocycles and their evaluation in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. biomatik.com [biomatik.com]
- 15. rsc.org [rsc.org]
- 16. ijsra.net [ijsra.net]
- 17. pubs.acs.org [pubs.acs.org]
Asymmetric Synthesis of 1-Azaspiro[3.5]nonane Derivatives: A Technical Guide for Researchers and Drug Development Professionals
The 1-azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the precise spatial arrangement of substituents, leading to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates. Derivatives of this spirocycle have shown significant promise in various therapeutic areas, including as G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and as covalent inhibitors of the KRAS G12C oncogene.[1] This guide provides an in-depth exploration of key asymmetric strategies for the synthesis of chiral this compound derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
I. Chiral Auxiliary-Mediated Asymmetric Synthesis of 2-Azaspiro[3.5]nonan-1-ones
This strategy relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. The Evans oxazolidinone auxiliaries are particularly effective for this purpose, enabling highly diastereoselective enolate-imine condensations to form a β-lactam ring, which is a crucial intermediate in the synthesis of 2-azaspiro[3.5]nonan-1-ones.[2][3]
Causality Behind Experimental Choices: The Mechanism of Stereocontrol
The high degree of stereocontrol in this approach is achieved through the formation of a rigid, chelated transition state. The chiral auxiliary, typically a substituted oxazolidinone, is first acylated with a suitable carboxylic acid derivative. Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide, generates a Z-enolate that is chelated to the metal cation (e.g., Na+ or Ti4+).[4] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (an imine) to approach from the less hindered face. This substrate-controlled diastereoselection ensures the formation of a single diastereomer of the subsequent β-lactam.[1] The stereochemistry of the final spirocycle is then determined by the intramolecular alkylation step, which typically proceeds in a trans fashion relative to the substituent on the β-lactam ring.
Diagram of the Proposed Mechanism for Diastereoselective Enolate-Imine Condensation
Caption: Mechanism of chiral auxiliary-mediated stereocontrol.
Detailed Experimental Protocol: Asymmetric Synthesis of (+)-SCH 54016
This protocol is adapted from the enantioselective synthesis of the cholesterol absorption inhibitor (+)-SCH 54016.[5]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (R)-4-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After stirring for 15 minutes, add the corresponding acid chloride (e.g., from (3R)-(4-chlorophenyl)pentanedioic acid monomethyl ester) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Enolate-Imine Condensation
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add titanium tetrachloride (TiCl4) dropwise, followed by N,N-diisopropylethylamine (DIPEA).
-
Stir for 30 minutes, then add a solution of the imine (e.g., N-(4-methoxybenzylidene)aniline) in THF.
-
Stir at -78 °C for 3 hours, then warm to 0 °C over 1 hour.
-
Quench with a 1:1 mixture of saturated aqueous NH4Cl and brine.
-
Extract with ethyl acetate and purify by chromatography to obtain the β-lactam precursor.
Step 3: Spirocyclization
-
To a solution of the β-lactam precursor in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) dropwise.
-
Stir for 30 minutes to facilitate the intramolecular alkylation.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate and purify by flash chromatography to yield the 2-azaspiro[3.5]nonan-1-one.
Step 4: Chiral Auxiliary Removal
-
Dissolve the spirocycle in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) at 0 °C.
-
Stir for 4 hours, then quench with sodium sulfite.
-
Extract with ethyl acetate and purify to obtain the final product and recover the chiral auxiliary.
Experimental Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis.
| Step | Key Reagents | Typical Diastereomeric Ratio | Typical Yield |
| Enolate-Imine Condensation | TiCl₄, DIPEA | >98:2 | 75% |
| Spirocyclization | LDA | >95:5 | 83% |
II. Catalyst-Controlled Asymmetric Synthesis: Rhodium-Catalyzed Cyclopropanation
This approach utilizes a chiral catalyst to control the stereochemistry of the spirocyclization. A particularly effective method involves the rhodium(II)-catalyzed asymmetric cyclopropanation of an exocyclic olefin, such as a 4-methylenepiperidine derivative, followed by a ring expansion of the resulting spiro[2.5]octane precursor to furnish the desired this compound skeleton.[6][7]
Causality Behind Experimental Choices: The Mechanism of Stereocontrol
The enantioselectivity of the cyclopropanation is dictated by the chiral environment created by the ligands on the rhodium(II) catalyst. The reaction proceeds through the formation of a rhodium-carbene intermediate from a diazo compound. The chiral ligands, often dicarboxylates, create a chiral pocket around the active rhodium center. The olefin substrate then approaches this carbene intermediate in a specific orientation to minimize steric interactions with the bulky ligands, leading to the preferential formation of one enantiomer of the cyclopropane product.[5][8] The choice of catalyst and ligands is therefore critical for achieving high enantioselectivity.
Diagram of the Proposed Mechanism for Rhodium-Catalyzed Asymmetric Cyclopropanation
Caption: Mechanism of Rh-catalyzed asymmetric cyclopropanation.
Detailed Experimental Protocol: Synthesis of a Chiral 7-Azaspiro[3.5]nonane Derivative
This protocol is a representative procedure based on established methods for rhodium-catalyzed cyclopropanation and subsequent ring expansion.[7][9]
Step 1: Asymmetric Cyclopropanation
-
To a solution of the chiral rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N-Boc-4-methylenepiperidine.
-
Add a solution of the diazoacetate (e.g., ethyl diazoacetate) in DCM dropwise over 4 hours via a syringe pump.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography to yield the spiro[2.5]octane precursor.
Step 2: Ring Expansion
-
Dissolve the spiro[2.5]octane precursor in an appropriate solvent (e.g., toluene).
-
Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate) and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to obtain the 7-azaspiro[3.5]nonane derivative.
Experimental Workflow for Catalyst-Controlled Synthesis
Caption: Workflow for catalyst-controlled synthesis.
| Catalyst | Substrate | Enantiomeric Excess (ee) | Typical Yield |
| Rh₂(S-PTAD)₄ | N-Boc-4-methylenepiperidine | >95% | 85% |
| Rh₂(S-DOSP)₄ | N-Cbz-4-methylenepiperidine | >90% | 80% |
III. Solid-Phase Synthesis of this compound Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This approach has been successfully applied to the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives.[10] The key advantage of SPOS is the simplification of purification, as excess reagents and byproducts are removed by simple washing of the resin-bound product.
Detailed Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Library
This protocol outlines a general procedure for the solid-phase synthesis of a library of 7-azaspiro[3.5]nonan-1-one derivatives.[3][10]
Step 1: Resin Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
-
Add a solution of Fmoc-4-amino-1-Boc-piperidine and DIPEA in DCM to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin sequentially with DCM, DMF, and MeOH, and dry under vacuum.
Step 2: Fmoc-Deprotection and Acylation
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIPEA in DMF.
-
Add the activated acid solution to the resin and agitate for 6 hours.
-
Wash the resin as described in step 2.
Step 3: Dieckmann Condensation and Decarboxylation
-
Swell the acylated resin in anhydrous THF.
-
Add a solution of potassium tert-butoxide in THF and agitate at 60 °C for 8 hours.
-
Cool to room temperature, and wash the resin with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120 °C for 4 hours.
-
Cool, and wash the resin with water, DMF, DCM, and MeOH, then dry under vacuum.
Step 4: Diversification and Cleavage
-
The resin-bound spirocycle can be further functionalized, for example, by N-alkylation or acylation.
-
Cleave the final product from the resin using a cleavage cocktail (e.g., TFA/DCM).
-
Concentrate the filtrate and precipitate the crude product with cold diethyl ether.
-
Purify the final product by reverse-phase HPLC.
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for solid-phase synthesis.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed Ring Expansion of Cyclopropanes to Seven-membered Rings by 1,5 C–C Bond Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
An essential component in modern medicinal chemistry, 1-Azaspiro[3.5]nonane provides a rigid, three-dimensional scaffold that can enhance the pharmacological properties of drug candidates.[1][2] Its unique spirocyclic structure is sought after for improving metabolic stability, binding affinity, and selectivity.[2][3] However, the synthesis of this valuable building block can present significant challenges, often leading to issues with yield and purity.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthesis of this compound and its derivatives.
This section addresses common initial questions regarding the synthesis of this compound, establishing a strong foundation for subsequent troubleshooting.
Q1: What is the most common and reliable method for synthesizing the this compound core?
A1: The most prevalent and versatile strategy is the reductive amination of a piperidine derivative with cyclobutanone.[4][5] This method involves two key steps that can often be performed in a single pot:
-
Imine Formation: A nucleophilic amine (typically a 4-aminopiperidine derivative) reacts with the carbonyl group of cyclobutanone to form an intermediate imine.
-
Reduction: The newly formed imine is then selectively reduced to the corresponding secondary amine, completing the spirocyclic structure.[5]
The choice of reagents and reaction conditions is critical for success and is a primary focus of this guide.
Q2: Why is it necessary to use a protecting group on the piperidine nitrogen during the initial synthesis?
A2: Protecting the piperidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, is a critical strategic decision for several reasons:
-
Prevents Over-Alkylation: The piperidine nitrogen is a nucleophile. Without protection, it could potentially react with the cyclobutanone or other electrophiles in the mixture, leading to undesired side products.
-
Improves Solubility and Handling: The Boc group increases the lipophilicity of the molecule, which can improve its solubility in common organic solvents and make purification by standard techniques like silica gel chromatography more straightforward.[6]
-
Enables Orthogonal Chemistry: The Boc group can be removed under specific acidic conditions that typically do not affect other functional groups, allowing for selective deprotection later in a synthetic sequence.[6][7]
Q3: What are the most critical parameters to control to maximize the yield of the reductive amination step?
A3: Maximizing yield requires careful control over several interdependent parameters:
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting ketone. Mild hydride reagents are preferred.
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 5-7). This is a delicate balance: sufficient acid is needed to catalyze imine formation, but too much acid can protonate the starting amine, rendering it non-nucleophilic.[8]
-
Temperature: Low temperatures (e.g., 0 °C to room temperature) are often used to minimize side reactions, such as the reduction of the starting ketone.[9]
-
Stoichiometry and Addition Order: The order and rate at which reagents are added can influence the equilibrium of imine formation and the efficiency of the reduction.
Section 2: Troubleshooting Guide - Common Synthesis Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments, focusing on causality and actionable solutions.
Issue 1: Low Reaction Yield
Q: My reductive amination reaction to form N-Boc-1-Azaspiro[3.5]nonane is resulting in a low yield (<50%). I'm seeing a lot of unreacted starting material. What are the likely causes and how can I fix it?
A: A low yield with significant starting material remaining points to issues in one of the two core steps: imine formation or reduction.
Potential Cause 1: Inefficient Imine Formation The equilibrium between the amine/ketone and the imine must be shifted towards the imine for the reaction to proceed.[4]
-
Suboptimal pH: If the medium is too acidic, your starting amine is protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated, and the final water elimination is not catalyzed.
-
Water Removal: The formation of an imine produces water. In a one-pot reductive amination, this is less of a concern as the reduction step drives the reaction forward. However, if imine formation is particularly slow, the presence of water can hinder the equilibrium.
Solution Strategy:
-
Optimize pH: Use a mild acid catalyst like acetic acid. Add it stoichiometrically or as a co-solvent. The use of sodium triacetoxyborohydride as the reducing agent is often advantageous as it releases acetic acid upon reaction, helping to maintain an appropriate pH.[8]
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular imine formation step.
-
Allow Time for Imine Formation: Consider a two-step, one-pot procedure. Stir the amine, ketone, and acid catalyst for 1-2 hours at room temperature before adding the reducing agent. Monitor the formation of the imine by TLC or LC-MS if possible.
Potential Cause 2: Inappropriate Reducing Agent The choice of reducing agent is arguably the most critical factor.
-
Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting cyclobutanone to cyclobutanol before it has a chance to form the imine.
-
Selectivity: The ideal reagent selectively reduces the protonated iminium ion much faster than the neutral ketone.[5]
Solution Strategy:
-
Switch to a Milder, Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its steric bulk and reduced hydridic character make it highly selective for imines over ketones.[5][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5][8]
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Selectivity | Low (Reduces ketones/aldehydes) | High (Reduces imines at pH 6-7) | Very High (Reduces imines) |
| Toxicity | Low | High (Releases HCN in strong acid) | Low |
| Optimal pH | Neutral to Basic | Weakly Acidic (pH 6-7) | Weakly Acidic (pH 5-6) |
| Recommendation | Not Recommended | Effective, but toxic | Highly Recommended |
Issue 2: Significant Side Product Formation
Q: My reaction has gone to completion, but my crude NMR shows multiple side products. What are they and how can I prevent them?
A: Side products typically arise from non-selective reactions or degradation pathways.
-
Cyclobutanol: This is the most common side product, arising from the direct reduction of cyclobutanone. It is a clear indicator that your reducing agent is too reactive or conditions are not optimal.
-
Prevention: Use NaBH(OAc)₃.[5] Add the reducing agent slowly at a low temperature (0 °C) to allow it to react with the imine as it forms.
-
-
Olefinic Impurities: A patent for a related synthesis mentions the formation of olefin impurities during a reduction step.[9] While less common in this specific reaction, elimination pathways can be triggered by excessive heat or overly strong bases/acids.
-
Prevention: Maintain a controlled temperature (do not exceed room temperature unless necessary) and ensure the pH remains in the weakly acidic range.
-
-
Tert-Butylation of Product: During Boc deprotection with strong acids like TFA, the generated tert-butyl cation can alkylate nucleophilic sites on your final product, especially if the product has other electron-rich functionalities.[6]
-
Prevention: Add a scavenger like triethylsilane (TES) or anisole to the deprotection mixture. These will quench the tert-butyl cation as it forms.
-
Issue 3: Incomplete Boc Deprotection
Q: I've treated my N-Boc-1-Azaspiro[3.5]nonane with TFA in DCM, but I'm still seeing Boc-protected starting material. What's going wrong?
A: Incomplete deprotection is usually a matter of reaction conditions or workup.
-
Insufficient Acid: Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in a solvent like dichloromethane (DCM) (v/v).[10][11]
-
Insufficient Time/Temperature: While often rapid, the reaction may need 1-2 hours at room temperature to go to completion. The spirocyclic structure might introduce slight steric hindrance.[7]
-
Premature Quenching: During workup, if you quench the reaction with a base before the deprotection is complete, you will isolate a mixture. Ensure the reaction is finished (monitor by TLC/LC-MS) before proceeding to workup.
-
Reagent Quality: Ensure your TFA is not old or degraded.
Solution Strategy:
-
Increase the concentration of TFA to 50% in DCM.
-
Allow the reaction to stir for at least 2 hours at room temperature.
-
Confirm full conversion by TLC (the product amine will be at the baseline, while the Boc-protected starting material will have a higher Rf) before quenching with a base (e.g., saturated NaHCO₃ solution).
Section 3: Key Experimental Protocols
These generalized protocols provide a validated starting point. Optimization may be required based on your specific substrates and lab conditions.
Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate via Reductive Amination
Caption: General workflow for the synthesis of the N-Boc protected spirocycle.
Materials:
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
Cyclobutanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous DCM.
-
Add cyclobutanone (1.2 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Boc-Deprotection to Yield this compound
Materials:
-
tert-butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1M Sodium hydroxide solution
Procedure:
-
Dissolve the Boc-protected spirocycle (1.0 eq) in DCM (approx. 0.1 M concentration).
-
To this solution, add TFA dropwise at 0 °C until the final concentration of TFA is 25-50% (v/v).
-
Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.[11]
-
Concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA.
-
Re-dissolve the residue in a minimal amount of DCM and carefully basify by adding it to a stirred, cold solution of 1M NaOH or saturated NaHCO₃ until the pH is >10.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the free amine. Note: The final product is often volatile; avoid prolonged exposure to high vacuum.
Section 4: Advanced Strategies and Visualizations
While reductive amination is a workhorse, other modern synthetic methods can be valuable for creating derivatives or overcoming specific challenges.
Alternative Synthetic Approaches:
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds and can be applied to the synthesis of complex spirocycles, particularly when constructing arylated derivatives.[12][13][14][15][16] It offers a different strategic approach, often with high functional group tolerance.[14]
-
Solid-Phase Synthesis: For the generation of compound libraries, the this compound core can be constructed on a solid support.[10] This allows for rapid diversification by attaching various functional groups before cleaving the final products from the resin.[10]
Visualizations
Caption: Troubleshooting decision tree for low yield in reductive amination.
Caption: Orthogonality of common amine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Azaspiro[3.5]nonane
Welcome to the Technical Support Center for the purification of crude 1-Azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable spirocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the typical physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties include:
-
Molecular Formula: C₈H₁₅N[1]
-
Molecular Weight: 125.21 g/mol [1]
-
Appearance: Typically a liquid at room temperature.
-
Boiling Point: While not explicitly found for the parent compound, related azaspiro compounds often have boiling points amenable to vacuum distillation. For instance, nonane has a boiling point of 151 °C at atmospheric pressure. Given the polarity and hydrogen bonding capability of the secondary amine, the boiling point of this compound will be higher and distillation under reduced pressure is recommended to prevent decomposition.
-
Solubility: Generally soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in non-polar solvents like hexanes may be more limited but is useful for chromatographic separations. As a secondary amine, it can be protonated to form a water-soluble salt.
Q2: What are the most common impurities I can expect in my crude this compound?
A2: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common classes of impurities to anticipate include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude mixture.
-
Reagents and Catalysts: Reagents used in the synthesis, such as bases (e.g., triethylamine, diisopropylethylamine), and any catalysts may be present.[2]
-
Solvents: Residual solvents from the reaction or work-up are common.
-
Side-Products: Depending on the synthesis, you may have side-products from competing reactions. For example, in syntheses involving cyclization, olefinic impurities from elimination reactions can be a problem.[3]
-
Stereoisomers: If your synthesis can produce different stereoisomers, they may be present in the crude product.[3]
Q3: What are the primary safety precautions I should take when handling this compound?
A3: As with any chemical, it is imperative to handle this compound with appropriate safety measures. Based on data for related azaspiro compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[4][5][6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling fumes.[4][6]
-
Handling: Avoid contact with skin and eyes.[4][6] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[4]
-
Spills: In case of a spill, absorb with an inert material and place it into a suitable disposal container.[4] Do not let the product enter drains.[5][6]
TROUBLESHOOTING PURIFICATION CHALLENGES
Problem 1: My crude NMR shows a complex mixture of products, and I'm not sure which purification method to choose.
Solution: A systematic approach is key when faced with a complex crude mixture.
Step 1: Preliminary Analysis
-
Thin Layer Chromatography (TLC): Run TLC in various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to get a preliminary idea of the number of components and their relative polarities. The desired this compound, being a secondary amine, should be relatively polar.
-
NMR Spectroscopy: Analyze the crude ¹H NMR spectrum to identify characteristic peaks of your desired product and to categorize impurities (e.g., aromatic peaks from catalysts, vinyl protons from elimination byproducts).
Step 2: Method Selection Workflow
Caption: Decision workflow for selecting a primary purification method.
Problem 2: I'm attempting vacuum distillation, but my product seems to be decomposing.
Solution: Thermal decomposition is a common issue when distilling amines at high temperatures.
-
Reduce the Pressure: The most effective way to lower the boiling point is to use a high-vacuum pump. Ensure your system is free of leaks.
-
Short Path Distillation: For small quantities or very high-boiling compounds, a Kugelrohr or short path distillation apparatus minimizes the residence time at high temperatures.
-
Azeotropic Distillation: If applicable, consider distillation with an inert, high-boiling solvent to carry over the product at a lower temperature.
Data Table: Hypothetical Boiling Points at Reduced Pressures
| Pressure (mbar) | Estimated Boiling Point (°C) |
| 1013 (atm) | >200 (decomposition likely) |
| 20 | 120-130 |
| 5 | 90-100 |
| 1 | 60-70 |
Note: These are estimates and should be determined empirically.
Problem 3: My column chromatography is giving poor separation of the product from a closely-eluting impurity.
Solution: Optimizing your chromatographic conditions is essential for resolving closely-eluting compounds.
-
Solvent System (Mobile Phase):
-
Polarity Tuning: If using a standard hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.
-
Amine Deactivation: Amines can streak on silica gel. To mitigate this, add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic silanol groups on the silica surface.
-
-
Stationary Phase:
-
Alumina: For basic compounds like amines, neutral or basic alumina can be a better choice than silica gel as it reduces tailing.[7]
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase (e.g., C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water, possibly with a buffer.
-
-
Technique:
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate + 0.5% triethylamine).
-
Column Packing: Pour the slurry into the column and use pressure to pack the bed uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Start with the low-polarity mobile phase and collect fractions. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the compounds.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical workflow for flash column chromatography.
Problem 4: My product is an oil and difficult to handle, and chromatography is not giving me the desired purity.
Solution: Consider converting the amine to a crystalline salt for purification.
-
Rationale: Free amines are often oils or low-melting solids. By reacting them with an acid, you can form a salt which is often a stable, crystalline solid that is easier to handle and purify by recrystallization.
-
Common Acids for Salt Formation:
-
Hydrochloric acid (HCl) - can be used as a solution in ether or dioxane.
-
Oxalic acid - often forms stable, crystalline salts.
-
Tartaric acid or other chiral acids - can be used for the resolution of enantiomers if applicable.
-
Experimental Protocol: Purification via Salt Formation and Recrystallization
-
Dissolution: Dissolve the impure this compound in a suitable solvent like diethyl ether or ethyl acetate.
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., 1M HCl in ether) to the stirred amine solution. The salt will often precipitate immediately.
-
Isolation: Collect the precipitated salt by filtration and wash it with the solvent (e.g., ether) to remove non-basic impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether) and allow it to cool slowly to form crystals. This process can be repeated until the desired purity is achieved.[10]
-
Liberation of the Free Amine (Optional): If the free amine is required, dissolve the pure salt in water, basify the solution with a base like NaOH or Na₂CO₃, and extract the pure amine with an organic solvent like DCM or ether. Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent.
References
- 1. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.com [capotchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. unifr.ch [unifr.ch]
Technical Support Center: Optimization of Coupling Reactions with 1-Azaspiro[3.5]nonane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing coupling reactions with 1-Azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable spirocyclic secondary amine into their synthetic workflows. As a saturated heterocyclic scaffold, this compound offers a unique three-dimensional exit vector, metabolic stability, and improved physicochemical properties, making it a sought-after building block in modern drug discovery.[1][2]
This resource consolidates field-proven insights and foundational knowledge into a practical, question-and-answer format to help you troubleshoot common issues and streamline your reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a spirocyclic secondary amine with the molecular formula C₈H₁₅N.[3] Its structure consists of an azetidine ring fused to a cyclohexane ring at a shared carbon atom. This conformationally rigid scaffold is of significant interest in medicinal chemistry as a bioisostere for more common heterocycles like piperidine or morpholine, often imparting improved properties such as aqueous solubility and metabolic stability.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem CID 54595633[3] |
| Molecular Weight | 125.21 g/mol | PubChem CID 54595633[3] |
| XlogP (Predicted) | 1.6 | PubChem CID 54595633[3] |
| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |
Q2: What are the most common coupling reactions performed with this compound?
A2: As a secondary amine, this compound is primarily used as a nucleophile in two major classes of coupling reactions:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is the most prevalent method for forming an aryl- or heteroaryl-N bond, connecting the spirocycle to an aromatic system.[4][5]
-
Amide Bond Formation (Amide Coupling): This reaction involves coupling the amine with a carboxylic acid or its activated derivative (like an acyl chloride) to form an amide. This is fundamental in building more complex molecular architectures.[6][7]
Q3: How should I handle and store this compound?
A3: Like most secondary amines, this compound should be handled in a well-ventilated fume hood. It is hydroscopic and can absorb CO₂ from the atmosphere. For best results, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container and, if possible, refrigerated to minimize degradation. If its purity is in doubt, it can be distilled or filtered through a short plug of basic alumina before use.
Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination
This section addresses the most common challenges encountered when coupling this compound with aryl or heteroaryl halides.
Problem 1: Low or No Conversion to the Desired Product
Potential Cause A: Suboptimal Catalyst System (Palladium Source & Ligand)
-
Question: My reaction shows only starting materials after several hours or overnight. I'm using Pd(OAc)₂ and a simple phosphine ligand. What's wrong?
-
Answer: The success of a Buchwald-Hartwig amination is critically dependent on the choice of ligand.[8] For a sterically accessible secondary amine like this compound, the key is to use a bulky, electron-rich phosphine ligand. These ligands facilitate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle.[4][5] Simple ligands like triphenylphosphine are often ineffective.
Recommendation:
-
Switch to a Biarylphosphine Ligand: These are the gold standard for modern C-N couplings. They promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly active in the catalytic cycle.
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable. They are air-stable and generate the active Pd(0) species more cleanly and efficiently in situ, leading to more reproducible results.[9]
Table 1: Recommended Ligand Classes for Coupling with this compound
Ligand Class Example Ligands Key Advantages Dialkylbiarylphosphines XPhos, SPhos, RuPhos, tBuBrettPhos[10] Highly active, broad substrate scope, effective for challenging aryl chlorides. Josiphos-type (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine Effective for a range of substrates, often provides good yields. | Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, offer high thermal stability. |
-
Potential Cause B: Inappropriate Base or Solvent Selection
-
Question: My reaction is sluggish and I see a lot of insoluble material. How do I choose the right base and solvent?
-
Answer: The base plays a crucial role: it deprotonates the amine (or the intermediate Pd-amine complex) to generate the active nucleophile for reductive elimination.[8] The choice of base and solvent are interconnected; the base must be sufficiently strong but also have some solubility in the reaction medium.
Recommendation:
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Toluene and 1,4-dioxane are standard choices. For more polar substrates, solvents like THF or CPME can be effective. Avoid protic solvents which will quench the base and catalyst.
Table 2: Common Base/Solvent Combinations for Screening
Base Solvent Temperature Range (°C) Comments NaOtBu Toluene 80 - 110 Standard, robust starting point for most aryl bromides and chlorides. LHMDS Dioxane 80 - 100 A strong, soluble base that can be effective when NaOtBu fails. | K₃PO₄ / Cs₂CO₃ | Dioxane / Toluene | 100 - 120 | Milder bases, useful for substrates with base-sensitive functional groups. |
-
Problem 2: Significant Side Product Formation
-
Question: My mass spectrum shows my desired product, but also a significant amount of the dehalogenated starting material (Ar-H). How can I prevent this?
-
Answer: The formation of the hydrodehalogenated arene is a common side reaction. It can arise from several pathways, including a competing β-hydride elimination from the palladium amide intermediate. While this compound lacks β-hydrogens on the azetidine ring, hydrogens from the cyclohexane ring could potentially participate in undesired pathways under certain conditions. More commonly, this side reaction is promoted by moisture or other proton sources.
Recommendation:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and high-purity reagents. The use of freshly opened or distilled amine is recommended.
-
Optimize Ligand-to-Palladium Ratio: A slight excess of ligand (e.g., 1.2:1 or 2.2:1 L:Pd) can help stabilize the catalyst and favor the desired productive reductive elimination pathway over side reactions.[11]
-
Use a Bulky Ligand: As mentioned in Problem 1, bulky ligands create a sterically congested environment around the palladium center that accelerates the C-N bond-forming reductive elimination, outcompeting side reactions.[5]
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
XPhos Pd G3 Precatalyst (1 - 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous Toluene (0.1 - 0.2 M concentration relative to aryl halide)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, NaOtBu, and XPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Under a positive pressure of inert gas, add the anhydrous toluene via syringe.
-
Add the this compound via syringe.
-
Place the sealed vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction for 2-24 hours. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and quench carefully with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Workflow & Visualization
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed amination process. Understanding this cycle is fundamental to troubleshooting.[4][8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C8H15N) [pubchemlite.lcsb.uni.lu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 1-Azaspiro[3.5]nonane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the synthesis of this valuable spirocyclic scaffold. The this compound motif, characterized by its rigid three-dimensional structure, is an increasingly important building block in medicinal chemistry for exploring novel chemical space in drug discovery.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during synthesis and scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of the this compound core structure.
Q1: What are the most common and scalable synthesis strategies for the this compound scaffold?
A1: Two primary strategies dominate the scalable synthesis of the this compound core:
-
Multi-step Cyclization Routes: These methods often involve the sequential construction of the two rings. A common approach starts with a pre-formed piperidine ring, which is then functionalized to build the spirocyclic cyclobutane ring. Key reactions in this approach can include Dieckmann condensation for the formation of a cyclobutanone intermediate, which is subsequently reduced and manipulated.[1] These routes offer flexibility in introducing substituents but can be lengthy.
-
Intramolecular Reductive Amination: This is often a more convergent and efficient strategy for scalability. It typically involves a single starting material containing both an amine and a ketone (or aldehyde) precursor, separated by a suitable carbon chain. In a one-pot reaction, an intramolecular iminium ion is formed and then immediately reduced to yield the final spirocyclic amine.[2][3] This method is advantageous due to its operational simplicity and often high yields.
Q2: When planning for kilogram-scale production, what are the critical factors for choosing a synthesis route?
A2: Transitioning from bench-scale to pilot or production scale requires careful consideration of several factors beyond just chemical yield:
-
Cost and Availability of Starting Materials: The economic viability of a synthesis is paramount. Routes that utilize readily available, inexpensive commodity chemicals are preferred.
-
Process Safety and Hazard Analysis: Reactions involving highly energetic reagents (e.g., lithium aluminum hydride[4]), large exotherms, or the release of toxic gases must be carefully evaluated and engineered for safe operation at scale.
-
Number of Synthetic Steps: Fewer steps are almost always better. Each additional step reduces the overall yield, increases labor and equipment costs, and generates more waste. Convergent strategies like one-pot reductive aminations are highly desirable.[5]
-
Purification and Isolation: The ease of product isolation is critical. Routes that yield a product that can be purified by crystallization or distillation are often more scalable and cost-effective than those requiring multiple chromatographic purifications.[6] The formation of difficult-to-remove byproducts, such as stereoisomers or structurally similar impurities, can significantly complicate downstream processing.[7]
Q3: What are the most effective purification methods for this compound and its intermediates on a large scale?
A3: While laboratory-scale purifications often rely heavily on silica gel column chromatography, this method becomes expensive and cumbersome at scale. For large-scale campaigns, the following methods are preferred:
-
Crystallization: If the final product or a key intermediate is a solid, developing a robust crystallization procedure is the most effective purification method. This can involve screening various solvents and solvent mixtures to find conditions that provide good recovery and excellent impurity rejection. Often, converting the final amine to a salt (e.g., hydrochloride or oxalate) can induce crystallinity and facilitate purification.
-
Distillation: For liquid products with sufficient thermal stability, distillation (often under vacuum) is a highly effective and scalable purification technique.
-
Column Chromatography (with alternatives): If chromatography is unavoidable, consider using alternative stationary phases like neutral alumina, which can be less harsh than silica gel for acid-sensitive compounds.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield or Stalled Reaction in Intramolecular Reductive Amination
-
Symptom: In-process analysis (TLC, LC-MS) shows a large amount of the linear amino-ketone starting material remains even after extended reaction times.
-
Possible Cause: Inefficient formation of the key cyclic iminium ion intermediate. The formation of an imine/iminium ion from a ketone and an amine is an equilibrium-controlled process that generates water.[2] If water is not removed or sequestered, the equilibrium may not favor the intermediate required for reduction.
-
Solution & Scientific Rationale:
-
pH Control: The reaction is often acid-catalyzed. Ensure the pH is weakly acidic (typically pH 5-6).[3] Too low a pH will fully protonate the starting amine, rendering it non-nucleophilic. Too high a pH will not sufficiently activate the carbonyl group.
-
Water Removal: On a laboratory scale, adding a dehydrating agent like molecular sieves can be effective. For larger scales, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is a standard industrial practice.
-
Use of Lewis Acids: A catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can be used to activate the carbonyl and facilitate imine formation.[8]
-
Issue 2: Starting Ketone is Reduced to an Alcohol Instead of Forming the Amine
-
Symptom: The major byproduct observed is the alcohol corresponding to the reduction of the starting ketone, with little to no desired spiro-amine formed.
-
Possible Cause: The reducing agent used is not selective and reacts faster with the carbonyl starting material than with the iminium ion intermediate. This is a common issue with powerful, non-selective hydrides like sodium borohydride (NaBH₄) under certain conditions.[8]
-
Solution & Scientific Rationale:
-
Employ a Selective Reducing Agent: The industry standard for reductive amination is to use a hydride reagent that is less reactive towards a neutral carbonyl but highly reactive towards a protonated iminium ion. The two best choices are:
-
Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it slow to react with ketones at neutral or slightly acidic pH but fast to reduce the more electrophilic iminium ion.[9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is often preferred as it avoids the use of cyanide, simplifying waste disposal and safety protocols.[8]
-
-
One-Pot Procedure: A true one-pot reductive amination, where the amine, ketone, and selective reducing agent are all mixed together, relies on the much faster rate of reduction of the in situ formed iminium ion compared to the ketone.[3]
-
Issue 3: Formation of Olefinic Impurities During Cyclization
-
Symptom: ¹H NMR analysis of the crude product shows signals in the vinyl region (typically 4.5-6.5 ppm), and mass spectrometry indicates a byproduct with a mass corresponding to the desired product minus two mass units (M-2).
-
Possible Cause: Elimination reactions are competing with the desired cyclization, particularly under harsh conditions. For instance, in cyclizations promoted by strong reducing agents like lithium aluminum hydride (LiAlH₄), elimination can be a significant side reaction, especially at elevated temperatures.[4]
-
Solution & Scientific Rationale:
-
Strict Temperature Control: Many reactions that form C-C or C-N bonds are exothermic. It is critical to maintain the recommended reaction temperature using an efficient cooling bath. Add reagents slowly and portion-wise to control the internal temperature and prevent thermal excursions that can favor elimination pathways.[7] A patent for a related synthesis specifically notes that "transitional reduction olefin impurities" can form during LiAlH₄ cyclization.[4]
-
Choice of Reagents: If elimination is a persistent problem, re-evaluate the synthetic route. A milder, more controlled method like intramolecular reductive amination is often less prone to such side reactions compared to high-energy cyclizations.
-
Section 3: Data Summary & Experimental Protocols
Table 1: Comparison of Scalable Synthetic Strategies for the this compound Core
| Strategy | Key Reagents & Steps | Typical Yield | Pros | Cons & Challenges |
| Multi-Step Cyclization | 1. Functionalize piperidine derivative2. Dieckmann Condensation (e.g., KOtBu)3. Decarboxylation4. Reduction of ketone | 30-50% (overall) | Flexible; allows for diverse substitution patterns. | Long sequence; lower overall yield; may require chromatography.[1] |
| Intramolecular Reductive Amination | Amino-ketone precursor, NaBH₃CN or NaBH(OAc)₃, mild acid (e.g., AcOH) | 65-85% (one step) | High efficiency; one-pot procedure; operationally simple. | Synthesis of the linear precursor may be challenging.[2][5] |
| Two-Step Cyclization | 1. First cyclization (e.g., with bis(2-chloroethyl) ether)2. Second cyclization (e.g., with LiAlH₄) | >80% (overall) | High reported yield; short route. | Uses hazardous reagents (LiAlH₄); potential for olefin impurities.[4] |
Detailed Protocol: Scalable Synthesis of N-Boc-1-Azaspiro[3.5]nonane via Intramolecular Reductive Amination
This protocol describes a robust and scalable one-pot cyclization to form the protected this compound core. The starting material, tert-butyl (3-(3-oxocyclobutyl)propyl)carbamate, can be prepared via several published routes.
Materials:
-
tert-butyl (3-(3-oxocyclobutyl)propyl)carbamate (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) (10 vol)
Procedure:
-
Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the tert-butyl (3-(3-oxocyclobutyl)propyl)carbamate (1.0 eq) and dichloromethane (10 volumes).
-
Initiation: Begin agitation and add glacial acetic acid (0.1 eq). Stir the mixture for 15 minutes at room temperature (20-25 °C).
-
Reductant Addition: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Rationale: Controlling the addition of the hydride reagent minimizes potential side reactions and ensures a safe reaction profile.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC, LC-MS). The reaction is complete when <1% of the starting material remains.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0-10 °C until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 3 volumes).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 3 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-1-azaspiro[3.5]nonane.
-
Purification: The crude product can often be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Section 4: Workflow and Pathway Diagrams
Diagram 1: General Troubleshooting Workflow for Synthesis Issues
Caption: A logical workflow for troubleshooting common synthesis issues.
Diagram 2: Intramolecular Reductive Amination Pathway
Caption: Key steps in the intramolecular reductive amination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: A Troubleshooting Guide for the N-Alkylation of 1-Azaspiro[3.5]nonane
Welcome to the Technical Support Center for the N-alkylation of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of N-substituted this compound derivatives. The unique sterically hindered and conformationally restricted nature of this spirocyclic amine presents specific challenges that this guide aims to address in a practical, question-and-answer format.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity for biological targets. However, the secondary amine nitrogen, situated at the spiro-junction, is sterically hindered, which can lead to sluggish reactivity and the need for carefully optimized reaction conditions for successful N-alkylation. This guide will walk you through common issues, from low product yield to purification difficulties, providing both theoretical explanations and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
I. Low or No Product Yield
Question: My N-alkylation of this compound is resulting in very low yield or no conversion of the starting material. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low yields in the N-alkylation of this compound can often be attributed to a combination of factors related to the inherent steric hindrance of the amine, the choice of reagents, and the reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the rate of the SN2 reaction. For particularly unreactive systems, using an alkyl triflate or tosylate can significantly enhance the electrophilicity of the alkyl group.
-
Inappropriate Base and Solvent System: The choice of base is critical. A weak or sterically hindered base may not efficiently deprotonate the resulting ammonium salt, thereby shutting down the reaction.
-
Weak Inorganic Bases: For many standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are effective. Cs₂CO₃ is often superior due to its higher solubility and ability to promote faster reactions.
-
Stronger Bases: For more challenging alkylations, a stronger, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF can be employed to ensure complete deprotonation of the amine. However, care must be taken to use anhydrous conditions.
-
Bulky Non-Nucleophilic Bases: In cases of severe steric hindrance, a bulky, non-nucleophilic organic base like 1,2,2,6,6-pentamethylpiperidine can be advantageous, particularly when paired with a highly reactive alkylating agent like an alkyl tosylate.
-
-
Suboptimal Reaction Temperature: Due to the steric hindrance around the nitrogen atom of this compound, higher reaction temperatures are often required to overcome the activation energy barrier. If your reaction is sluggish at room temperature, gradually increasing the temperature to 60-80 °C or even higher (depending on the solvent's boiling point) can significantly improve the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
Reagent Purity: Ensure that all reagents and solvents are of high purity and, where necessary, anhydrous. Water can interfere with the reaction, especially when using strong bases like NaH.
II. Formation of Side Products
Question: I am observing significant side product formation in my N-alkylation reaction. What are the common side products and how can I minimize their formation?
Answer: The most common side reaction in the N-alkylation of secondary amines is over-alkylation to form a quaternary ammonium salt. Elimination reactions of the alkyl halide can also occur, particularly with sterically hindered bases or at high temperatures.
-
Over-alkylation (Quaternization): The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt. While the steric hindrance of N-alkylated this compound makes this less favorable than with less hindered amines, it can still occur, especially with highly reactive alkylating agents or an excess of the electrophile.
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent. Avoid using a large excess.
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Elimination (Alkene Formation): If you are using a strong, sterically hindered base and a primary or secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.
-
Choice of Base: If elimination is a significant issue, consider using a weaker, less sterically hindered base like K₂CO₃.
-
Temperature Control: Lowering the reaction temperature can sometimes favor substitution over elimination.
-
III. Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying my N-alkylated this compound product. What are the recommended purification strategies?
Answer: The basic nature of the tertiary amine product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica. Here are several effective strategies for isolation and purification:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[1][2]
-
After the reaction, quench the mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tertiary amine product will be protonated and move into the aqueous layer, while unreacted alkyl halide and other neutral byproducts will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the deprotonated, now organic-soluble, product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the purified product.
-
-
Chromatography on Basic or Deactivated Silica:
-
Basic Alumina: Using basic alumina instead of silica gel for column chromatography can prevent the strong adsorption of the basic amine product.
-
Amine-Treated Silica: Pre-treating silica gel with a small amount of a volatile amine (e.g., triethylamine, typically 1% in the eluent) can neutralize the acidic sites on the silica surface, allowing for better elution and reduced tailing of the amine product.[3]
-
Amine-Functionalized Silica: Using pre-functionalized aminopropyl silica gel columns can provide excellent separation for basic compounds.[3]
-
-
Recrystallization of a Salt: If the product is a solid, it can often be purified by forming a salt (e.g., hydrochloride or hydrobromide) and recrystallizing it from a suitable solvent system. The free base can then be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: Standard N-Alkylation with an Alkyl Bromide
This protocol provides a general procedure for the N-alkylation of this compound using an alkyl bromide and potassium carbonate.
Materials:
-
This compound
-
Alkyl bromide (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and anhydrous K₂CO₃ (2.0 equivalents).
-
Add anhydrous MeCN or DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.1 equivalents) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using one of the methods described in the purification section (e.g., acid-base extraction or column chromatography on amine-treated silica).
Protocol 2: Reductive Amination with an Aldehyde or Ketone
Reductive amination is an excellent alternative to direct alkylation that often provides cleaner reactions and avoids over-alkylation.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
| Parameter | Direct N-Alkylation | Reductive Amination |
| Electrophile | Alkyl halide, tosylate, etc. | Aldehyde or Ketone |
| Key Reagent | Base (e.g., K₂CO₃, NaH) | Reducing agent (e.g., NaBH(OAc)₃) |
| Common Side Reactions | Over-alkylation, Elimination | - |
| Control of Stoichiometry | Crucial to avoid over-alkylation | Less critical |
| Reaction Conditions | Often requires heating | Typically at room temperature |
Visualizations
General N-Alkylation Workflow
References
Technical Support Center: Enhancing the Solubility of 1-Azaspiro[3.5]nonane-Containing Compounds
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Formulation Development Subject: A Practical Guide to Overcoming Solubility Challenges with 1-Azaspiro[3.5]nonane Derivatives
Introduction
The this compound scaffold is a valuable structural motif in modern medicinal chemistry, prized for its three-dimensional character that allows for improved navigation of chemical space. However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can present significant challenges related to poor aqueous solubility.[1][2] This low solubility can impede preclinical development, leading to issues such as poor absorption and bioavailability, the need for high or frequent dosing, and unreliable data from in vitro assays.[2][3]
This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of your this compound-containing compounds. The strategies outlined below are designed to provide both the mechanistic rationale ("the why") and practical, step-by-step protocols ("the how") to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative has very low aqueous solubility. Where do I even begin?
A1: Start with Fundamental Physicochemical Characterization.
Before attempting any solubility enhancement technique, it is critical to understand the intrinsic properties of your molecule. This data provides the foundation for selecting the most appropriate and effective strategy.
The "Why": The solubility of a compound is governed by its physicochemical properties, primarily its pKa (ionization constant), LogP (lipophilicity), and solid-state characteristics (e.g., crystallinity, melting point).[4][5] The this compound moiety contains a basic nitrogen atom, making its ionization state—and thus solubility—highly dependent on pH.[6]
Key Characterization Steps:
-
Determine the pKa: The pKa of the basic nitrogen will tell you the pH at which 50% of the compound is in its ionized (protonated, more soluble) form. This is the single most important parameter for developing a pH-modification strategy.
-
Measure LogP/LogD: LogP (partition coefficient) is a measure of a compound's lipophilicity in its neutral form. LogD (distribution coefficient) is the lipophilicity at a specific pH, accounting for both ionized and neutral species. High LogP/LogD values often correlate with low aqueous solubility.[4][5]
-
Analyze the Solid State: Use techniques like X-ray powder diffraction (XRPD) to determine if your compound is crystalline or amorphous. Crystalline materials generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[7]
| Parameter | Significance for Solubility | Common Technique(s) |
| pKa | Determines the pH range for ionization and potential salt formation.[6] | Potentiometric titration, UV-spectroscopy, Computational prediction |
| LogP / LogD | Indicates the lipophilicity and tendency to partition out of aqueous phases.[4] | Shake-flask method, HPLC-based methods |
| Crystallinity | Crystalline forms are typically less soluble than amorphous forms.[7] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
Q2: How can I leverage the basic nitrogen in the this compound ring to improve solubility for my in vitro assays?
A2: Utilize pH Modification and Co-solvents.
For early-stage experiments like cell-based assays, simple pH adjustment or the use of co-solvents is often the fastest and most effective approach.
The "Why" (pH Modification): Since your compound is a base, lowering the pH of the aqueous medium will protonate the nitrogen atom. This charged species interacts more favorably with water, leading to a significant increase in solubility. Salt formation is a common and effective method for increasing the solubility and dissolution rates of basic drugs.[8][9]
The "Why" (Co-solvents): If pH adjustment is insufficient or not compatible with your assay, a water-miscible organic solvent can be used to increase the solubilizing capacity of the vehicle.[10] Co-solvents work by reducing the polarity of the aqueous medium, which lessens the unfavorable interaction between water and the hydrophobic regions of your molecule.[11][12]
Experimental Protocol: Preparing a Compound for an In Vitro Assay
-
Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful solvent for many nonpolar compounds and is tolerated by most cell lines at low final concentrations (<0.5%).[10][13]
-
pH-Adjusted Dilution:
-
Prepare your aqueous buffer (e.g., PBS, cell culture medium) and adjust the pH to be at least 2 units below the measured pKa of your compound. For example, if the pKa is 8.5, adjust the buffer pH to ≤6.5.
-
Serially dilute your DMSO stock into the pH-adjusted buffer. Vortex gently after each addition.
-
Visually inspect for any precipitation. If the solution remains clear, you have successfully enhanced its apparent solubility.
-
-
Co-solvent Troubleshooting:
-
If precipitation occurs even with pH adjustment, a co-solvent system may be necessary.[14]
-
Common co-solvents for in vitro work include ethanol, polyethylene glycol 400 (PEG400), and N,N-dimethylacetamide (DMA).[10][11]
-
Crucially, always run a vehicle control in your assay containing the same final concentration of solvent(s) to ensure the vehicle itself does not cause an experimental artifact.[10]
-
Logical Workflow for Initial Solubility Troubleshooting
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. pharmtech.com [pharmtech.com]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Method Refinement for the Large-Scale Production of 1-Azaspiro[3.5]nonane
Welcome to the technical support center for the synthesis of 1-Azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during synthesis and scale-up. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
I. Overview of Synthetic Strategies for this compound
The synthesis of this compound on a large scale presents unique challenges, including ensuring high yield and purity, managing reaction exotherms, and developing robust purification methods. Several synthetic routes have been explored, with the most common and scalable approach being a two-step sequence involving the formation of a spirocyclic intermediate followed by reduction. A particularly viable route for industrial production is the reductive amination of cyclobutanone with a suitable piperidine derivative.
This guide will focus on a common and scalable synthetic pathway: the reductive amination between N-Boc-4-aminopiperidine and cyclobutanone, followed by deprotection. This method offers advantages in terms of readily available starting materials and amenability to large-scale production.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Reaction & Yield Issues
Q1: My reductive amination reaction is showing low conversion to the N-Boc-1-azaspiro[3.5]nonane intermediate. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination is a common issue that can often be traced back to several factors.[1] The primary areas to investigate are the formation of the imine intermediate, the activity of the reducing agent, and the reaction conditions.
-
Inefficient Imine Formation: The equilibrium between the ketone and amine to form the imine may not be favorable.[1]
-
Causality: The presence of water can hydrolyze the imine back to the starting materials. On a large scale, ensuring anhydrous conditions can be challenging.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Consider the use of a dehydrating agent like molecular sieves, or azeotropic removal of water if the solvent system allows.
-
A slightly acidic catalyst, such as acetic acid, can promote imine formation.[1] However, the pH must be carefully controlled, as too low a pH will protonate the amine, rendering it non-nucleophilic.[1]
-
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are critical.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for one-pot reductive aminations due to its selectivity for the iminium ion over the ketone.[2][3] However, it can be moisture-sensitive. Other borohydrides like sodium borohydride (NaBH₄) might prematurely reduce the cyclobutanone.[4]
-
Solution:
-
Ensure your NaBH(OAc)₃ is fresh and handled under an inert atmosphere.
-
Consider a two-step process: first, form the imine, and then add the reducing agent. This can sometimes improve yields with less selective reducing agents like NaBH₄.[5]
-
For large-scale operations, catalytic hydrogenation (H₂/Pd, Pt, or Ni) is a highly efficient and atom-economical alternative.[6] This method, however, requires specialized high-pressure equipment and careful catalyst handling.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
-
Causality: Low temperatures can lead to slow reaction rates, while excessively high temperatures can cause decomposition of the imine intermediate or side reactions.[7]
-
Solution:
-
Optimize the reaction temperature. For many reductive aminations, room temperature to a slightly elevated temperature (e.g., 40-50 °C) is optimal.
-
Ensure adequate mixing to maintain homogeneity, which is crucial on a large scale.
-
The choice of solvent is important. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reactions with NaBH(OAc)₃.[5]
-
-
Q2: I am observing the formation of significant by-products during the reaction. What are they and how can I minimize them?
A2: By-product formation can significantly complicate purification and reduce the overall yield. Common by-products in this synthesis include:
-
Over-alkylation Product (Tertiary Amine): The desired secondary amine product can react with another molecule of cyclobutanone.
-
Causality: This is more likely if the reaction is run at a high concentration of the ketone or for an extended period after the primary amine has been consumed.
-
Solution: Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting amine is consumed.
-
-
Alcohol By-product (from Ketone Reduction): The reducing agent can directly reduce cyclobutanone to cyclobutanol.
-
Aldol Condensation Products: Aldehydes are prone to aldol condensation, and while cyclobutanone is less susceptible, self-condensation can occur under certain conditions.[1]
-
Causality: This is typically promoted by strong acidic or basic conditions.
-
Solution: Maintain a neutral to slightly acidic pH during the reaction.
-
Purification and Isolation Challenges
Q3: I am having difficulty purifying the final this compound product after Boc deprotection. What are the best practices for large-scale purification?
A3: The purification of amines can be challenging due to their basicity and potential for water solubility.
-
Distillation: If the product is a liquid at atmospheric or reduced pressure, distillation can be an effective large-scale purification method. However, this compound has a relatively high boiling point, which may require vacuum distillation.
-
Crystallization as a Salt: This is often the most effective method for purifying amines on a large scale.
-
Causality: Converting the amine to a salt, such as the hydrochloride or oxalate salt, often results in a crystalline solid that is easier to handle and purify than the free base. Impurities may remain in the mother liquor.[8][9]
-
Solution:
-
After the deprotection and work-up, dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) or oxalic acid until the desired pH is reached and precipitation occurs.
-
Allow the mixture to cool slowly to maximize crystal formation.
-
Isolate the crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: While effective at the lab scale, column chromatography is often less practical and more expensive for large-scale production. It should be considered as a final polishing step if very high purity is required and crystallization is not effective.
Q4: During the work-up of the Boc-protection or deprotection steps, I am experiencing emulsion formation. How can I manage this on a large scale?
A4: Emulsions are a common problem in the work-up of reactions involving amines and can be particularly troublesome in large reactors.
-
Causality: Emulsions are stabilized by the presence of both organic and aqueous phases, often with surfactants or fine solid particles at the interface. The basicity of amines can contribute to emulsion formation.
-
Solution:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Solvent Choice: Sometimes, changing the organic solvent used for extraction can mitigate emulsion formation.
-
Filtration: Passing the emulsion through a pad of a filter aid like Celite® can sometimes help to break it.
-
Patience and Gentle Agitation: On a large scale, allowing the mixture to stand for a period without agitation can allow the layers to separate. Gentle stirring or rocking of the reactor may be more effective than vigorous agitation.
-
III. Frequently Asked Questions (FAQs)
Synthesis Strategy
-
What are the advantages of using a Boc-protected piperidine derivative as a starting material? Using N-Boc-4-aminopiperidine simplifies the reaction by protecting the piperidine nitrogen from participating in the reductive amination. The Boc group is generally stable to the reaction conditions and can be removed cleanly under acidic conditions in the final step.
-
Are there alternative synthetic routes for large-scale production? Yes, other routes exist, such as those starting from piperidin-4-one and involving different cyclization strategies. For instance, a multi-step synthesis involving the formation of a diol followed by a one-pot mesylation and ring closure has been described for a related oxa-azaspiro[3.5]nonane.[6] However, the reductive amination route is often more direct and utilizes more readily available starting materials.
Safety and Handling
-
What are the main safety considerations for the large-scale synthesis of this compound?
-
Reductive Amination: The use of hydride reducing agents can be exothermic and may generate hydrogen gas, requiring careful temperature control and adequate ventilation. Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires specialized equipment and trained personnel.
-
Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
-
Product Handling: this compound is a basic amine and should be handled with care to avoid skin and eye contact.
-
IV. Experimental Protocols & Data
Protocol 1: Large-Scale Synthesis of tert-Butyl this compound-7-carboxylate
This protocol is a representative procedure for a one-pot reductive amination and should be optimized for specific equipment and scale.
-
Reagents:
-
N-Boc-4-aminopiperidine (1.0 equiv.)
-
Cyclobutanone (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Acetic acid (catalytic, e.g., 0.1 equiv.)
-
Dichloromethane (DCM) (approx. 10 L/kg of starting amine)
-
-
Procedure:
-
Charge a suitable reactor with N-Boc-4-aminopiperidine and dichloromethane.
-
Under an inert atmosphere (e.g., nitrogen), begin agitation and cool the solution to 0-5 °C.
-
Add cyclobutanone dropwise, maintaining the internal temperature below 10 °C.
-
Add acetic acid.
-
Stir the mixture at 0-5 °C for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions, ensuring the temperature does not exceed 15 °C. The addition can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware of potential gas evolution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Deprotection and Salt Formation
-
Reagents:
-
Crude tert-butyl this compound-7-carboxylate
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or isopropanol)
-
Isopropanol (IPA) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Cool the solution to 0-5 °C.
-
Slowly add the hydrochloric acid solution. The product should precipitate as the hydrochloride salt.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.
-
Data Summary: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot, slightly acidic (AcOH), DCM or DCE, room temp. | Mild, highly selective for imines, tolerates many functional groups.[2][5] | Higher cost, moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot, pH 4-5, MeOH, room temp. | Selective for iminium ions, allows for one-pot reactions.[2][3] | Highly toxic (generates HCN in acidic conditions).[2] |
| Sodium Borohydride (NaBH₄) | Two-step (pre-form imine), MeOH or EtOH, 0 °C to room temp. | Cost-effective, readily available.[2] | Less selective (can reduce starting ketone), may require a two-step process.[4] |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂ pressure, various solvents (MeOH, EtOH, EtOAc), room temp. to 50 °C. | High atom economy, "green" process, excellent for large scale.[6] | Requires specialized high-pressure equipment, catalyst handling and cost. |
V. Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Cascade reaction brings a new dimension to amine synthesis | Research | Chemistry World [chemistryworld.com]
- 8. A Scalable Approach to Primary Amines via the Petasis Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel 1-Azaspiro[3.5]nonane Derivatives
Introduction: The Rising Prominence of 1-Azaspiro[3.5]nonane Scaffolds in Medicinal Chemistry
The this compound scaffold has emerged as a privileged structural motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a unique framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The precise validation of the structure of these novel derivatives is a critical, non-negotiable step in the drug development pipeline. An erroneously assigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.
This guide provides a comprehensive comparison of the key analytical techniques employed for the structural elucidation of novel this compound derivatives. As a senior application scientist, my objective is to not only present the "how" but, more importantly, the "why" behind each experimental choice, empowering researchers to design robust validation strategies.
Pillar I: Orthogonal Spectroscopic Analysis for Unambiguous Structure Determination
A multi-pronged approach utilizing a combination of spectroscopic techniques is the cornerstone of confident structural assignment. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the intricate connectivity of novel organic molecules.[4][5][6] For this compound derivatives, a suite of 1D and 2D NMR experiments is essential to map out the proton and carbon framework and establish through-bond correlations.
Causality Behind Experimental Choices:
-
¹H NMR: Provides initial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and coupling patterns (revealing neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, distinguishing between sp², sp³, and carbonyl carbons.
-
2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the azetidine and cyclohexane rings of the spirocyclic core.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous assignment of which protons are attached to which carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly crucial for identifying the spirocyclic quaternary carbon and for connecting substituents to the core structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule.
Experimental Protocol: A Self-Validating 2D NMR Workflow
Caption: A typical 2D NMR workflow for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
-
2D NMR Acquisition:
-
Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations. This is critical for piecing together the molecular fragments.
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum to determine through-space proton proximities and elucidate the relative stereochemistry.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the cross-peaks in the 2D spectra to build a complete connectivity map of the molecule.
-
Structure Confirmation: Use the combined information from all NMR experiments to confirm the proposed structure of the novel this compound derivative.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial determination of the molecular weight of the novel compound and can offer valuable fragmentation information that corroborates the proposed structure.[8][9][10]
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a critical self-validating step.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural insights. The fragmentation pattern of the this compound core can be characteristic and can help to confirm the connectivity of substituents.
Experimental Protocol: HRMS for Molecular Formula Determination
Caption: Workflow for molecular formula determination using HRMS.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known standard to ensure mass accuracy.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate possible elemental compositions that fit the observed accurate mass within a narrow tolerance (typically < 5 ppm).
-
Formula Confirmation: Compare the calculated molecular formulas with the expected formula based on the synthetic route to confirm the elemental composition of the novel derivative.
Pillar II: Definitive 3D Structural Elucidation
While spectroscopic methods provide excellent information about connectivity and relative stereochemistry, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[11][12][13]
X-ray Crystallography: The Final Arbiter of Structure
For novel this compound derivatives, particularly those with multiple stereocenters, obtaining a single-crystal X-ray structure provides definitive proof of the absolute stereochemistry and the precise conformation of the spirocyclic system.[14]
Causality Behind Experimental Choices:
-
Single-Crystal X-ray Diffraction: Provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. It is the only technique that can definitively determine the absolute configuration of a chiral molecule (with the use of anomalous dispersion).
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final, accurate 3D structure.
-
Structure Validation: Validate the final structure using established crystallographic metrics.
Pillar III: Computational Corroboration
Computational methods serve as a powerful complementary tool to experimental data, aiding in structure elucidation and providing insights into the molecule's properties.[15][16][17][18]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to predict NMR chemical shifts and coupling constants for a proposed structure.[19] Comparing the calculated spectroscopic parameters with the experimental data can provide strong evidence for the correctness of the assigned structure.[20][21]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, relative stereochemistry | Provides detailed structural information in solution | Can be complex to interpret for highly substituted or conformationally flexible molecules |
| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern | High sensitivity, provides exact mass | Does not provide information on stereochemistry |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
| Computational Chemistry | Predicted spectroscopic data, conformational analysis | Complements experimental data, can aid in interpretation | Relies on the accuracy of the computational model |
Conclusion: A Holistic and Rigorous Approach
The validation of novel this compound derivatives demands a meticulous and multi-faceted analytical strategy. A combination of advanced NMR techniques, high-resolution mass spectrometry, and, when possible, single-crystal X-ray diffraction, provides an irrefutable body of evidence for the proposed structure. This rigorous approach, underpinned by a clear understanding of the causality behind each experimental choice, ensures the scientific integrity of the research and lays a solid foundation for the subsequent stages of drug development.
References
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. mdpi.com [mdpi.com]
- 9. connectsci.au [connectsci.au]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Computational methods for the structural alignment of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of scaffolds that depart from the "flatland" of traditional aromatic compounds. Their inherent rigidity and defined spatial orientation of substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the biological activities of 1-Azaspiro[3.5]nonane derivatives against other notable spirocyclic systems, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
The Spirocyclic Advantage in Medicinal Chemistry
The introduction of a spiro center imparts a unique three-dimensional topology to a molecule. This structural feature can be instrumental in enhancing interactions with biological targets by providing a more precise and rigid orientation of key pharmacophoric elements. Furthermore, the increased fraction of sp³-hybridized carbons in spirocycles often correlates with improved physicochemical properties such as solubility and metabolic stability, which are critical for the successful development of drug candidates.
Biological Activity Profile of this compound Derivatives
The this compound scaffold, specifically its 7-azaspiro[3.5]nonane isomer, has garnered significant attention in recent drug discovery programs. Its derivatives have been primarily investigated as potent modulators of G protein-coupled receptors (GPCRs) and enzymes involved in key physiological pathways.
G Protein-Coupled Receptor 119 (GPR119) Agonism
Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). A key advantage of targeting GPR119 is that its activation promotes insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.
The following table summarizes the GPR119 agonist activity of a representative 7-azaspiro[3.5]nonane derivative.
| Compound ID | Spirocyclic Core | Target | Assay | EC50 (nM) |
| 54g | 7-Azaspiro[3.5]nonane | GPR119 | cAMP Accumulation | 5.2 |
Data sourced from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[1]
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The 7-azaspiro[3.5]nonane scaffold has also proven to be a valuable core for the development of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Comparative Biological Activity: this compound vs. Other Spirocycles
A direct head-to-head comparison of the biological activity of different spirocyclic scaffolds across various therapeutic areas is often challenging due to the lack of studies employing the same experimental conditions. However, by examining data from different studies, we can draw valuable insights into the potential of each scaffold.
FAAH Inhibition: A Comparative Look
In a study identifying novel FAAH inhibitors, the 7-azaspiro[3.5]nonane core was compared with other spirocyclic scaffolds, including 1-oxa-8-azaspiro[4.5]decane. The results highlighted the superior potency of these two scaffolds.[2]
| Compound | Spirocyclic Core | Target | k_inact/K_i (M⁻¹s⁻¹) |
| Lead Compound 1 | 7-Azaspiro[3.5]nonane | FAAH | >1500 |
| Lead Compound 2 | 1-Oxa-8-azaspiro[4.5]decane | FAAH | >1500 |
Data sourced from a study on novel spirocyclic inhibitors of FAAH.[2]
This data suggests that both the 7-azaspiro[3.5]nonane and the 1-oxa-8-azaspiro[4.5]decane scaffolds are highly effective frameworks for designing potent FAAH inhibitors.
Anticancer Activity: A Broader Perspective
While specific anticancer activity data for this compound derivatives is not extensively reported in the current literature, other spirocyclic systems have demonstrated significant potential in this area. For instance, derivatives of 1-oxa-4-azaspiro[4.5]decane have shown potent cytotoxic effects against various cancer cell lines.[4][5]
It is important to note that the following data is not a direct comparison with this compound, but rather provides a benchmark for the anticancer potential of spirocyclic compounds.
| Compound ID | Spirocyclic Core | Cell Line | IC50 (µM) |
| 11h | 1-Oxa-4-azaspiro[4.5]decane | A549 (Lung) | 0.19 |
| 11d | 1-Oxa-4-azaspiro[4.5]decane | MDA-MB-231 (Breast) | 0.08 |
| 12c | 1-Oxa-4-azaspiro[4.5]decane | HeLa (Cervical) | 0.14 |
| 14 | 1-Thia-4-azaspiro[4.5]decane | PC-3 (Prostate) | Good Activity |
| 18 | 1-Thia-4-azaspiro[4.5]decane | PC-3 (Prostate) | Good Activity |
| 7 | 1-Thia-4-azaspiro[4.5]decane | HepG-2 (Liver) | Moderate Activity |
Data for 1-Oxa-4-azaspiro[4.5]decane derivatives sourced from a study on their antitumor activity.[4] Data for 1-Thia-4-azaspiro[4.5]decane derivatives sourced from a study on their anticancer activity.[5]
These findings underscore the potential of various spirocyclic scaffolds in the development of novel anticancer agents. Further investigation into the anticancer properties of this compound derivatives is warranted.
Antimicrobial Activity: An Emerging Field
The exploration of spirocyclic compounds as antimicrobial agents is a growing area of research. While specific data on the antimicrobial activity of this compound derivatives is limited, studies on other spirocycles have shown promising results. For example, spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives have been evaluated for their in vitro antibacterial activity.
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives against various bacterial strains. This data serves as a reference for the potential antimicrobial efficacy of spirocyclic compounds.
| Compound ID | Spirocyclic Core | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 5a | Spiro[chromane-pyrimidine] | 32 | 64 | 128 |
| 6a | Spiro[chromane-pyrimidine] | 64 | 128 | 256 |
Data sourced from a study on the antimicrobial and antioxidant agents.[6]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
GPR119 Agonist Activity Assay (cAMP Accumulation)
This protocol describes a method to determine the potency of a test compound as a GPR119 agonist by measuring the accumulation of cyclic adenosine monophosphate (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
Test compounds and a reference agonist
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white plates
-
Multimode plate reader
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well white plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Assay:
-
Remove the culture medium from the cell plates.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection: Add the cAMP assay kit reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a multimode plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the EC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines a fluorescence-based assay to screen for inhibitors of FAAH.
Materials:
-
Human recombinant FAAH
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds and a known FAAH inhibitor (e.g., JZL195)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Assay:
-
Add 50 µL of the diluted compounds to the wells of a 96-well black plate.
-
Add 25 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the FAAH substrate solution.
-
-
Data Acquisition: Monitor the increase in fluorescence (excitation: 340-360 nm, emission: 450-465 nm) over time using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these spirocyclic compounds is crucial for rational drug design and development.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, such as a 7-azaspiro[3.5]nonane derivative, initiates a cascade of intracellular events primarily mediated by the Gαs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
FAAH is an intracellular enzyme that hydrolyzes the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. FAAH inhibitors, such as those based on the 7-azaspiro[3.5]nonane scaffold, block this degradation, leading to an accumulation of AEA in the postsynaptic neuron. This enhanced AEA signaling results in the retrograde activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Head-to-head comparison of different synthetic routes to 1-Azaspiro[3.5]nonane
An objective comparison of synthetic routes to 1-Azaspiro[3.5]nonane, a critical scaffold in modern drug discovery. This guide provides an in-depth analysis of various synthetic strategies, supported by experimental data and protocols for research scientists and drug development professionals.
Introduction
The this compound moiety is a saturated spirocyclic amine that has garnered significant attention in medicinal chemistry. As a bioisostere of common piperidine and cyclohexylamine fragments, it offers a unique three-dimensional exit vector from a core scaffold, which can lead to improved physicochemical properties such as solubility and metabolic stability, while exploring new chemical space.[1] Its rigid, well-defined conformation can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Given its importance, the development of efficient, scalable, and versatile synthetic routes to this core is of paramount importance.
This guide provides a head-to-head comparison of prominent synthetic strategies for constructing the this compound skeleton. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, providing field-proven insights to guide your selection of the optimal route for your research and development needs.
Route 1: Intramolecular Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its reliability and operational simplicity.[2][3] This strategy involves the intramolecular reaction of a molecule containing both a carbonyl group and an amine. The initial condensation forms a cyclic iminium ion, which is then reduced in situ to yield the final spirocyclic amine. The key to this approach is the synthesis of a suitable linear precursor. A common pathway starts from cyclohexanone.
Mechanistic Rationale
The reaction proceeds in two main stages within a single pot.[4] First, the primary amine of the precursor undergoes a nucleophilic attack on the ketone carbonyl. Subsequent dehydration, typically acid-catalyzed, forms a cyclic iminium ion intermediate. A hydride-based reducing agent, chosen for its selectivity, then reduces the C=N double bond to afford the saturated azaspirocycle.[5] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the iminium ion as it forms.[6]
Experimental Protocol: Synthesis via Intramolecular Reductive Amination of 1-amino-1-(3-aminopropyl)cyclohexane
-
Precursor Synthesis (not detailed): The precursor, 1-(aminomethyl)-1-(3-aminopropyl)cyclohexane, can be synthesized from cyclohexanone via a multi-step sequence (e.g., Strecker synthesis followed by reduction and functional group manipulation).
-
Cyclization: To a solution of 1-(aminomethyl)-1-(3-aminopropyl)cyclohexane (1.0 eq) in methanol (0.1 M) is added acetic acid (1.1 eq) to facilitate iminium ion formation.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
The reaction is stirred at room temperature for 24 hours and monitored by LC-MS.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with 2M NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Route Analysis
-
Advantages: This is a robust and well-understood method. The final cyclization step is often high-yielding and utilizes relatively inexpensive reagents.
-
Disadvantages: The overall efficiency is highly dependent on the synthesis of the linear precursor, which can be lengthy and reduce the overall yield. The use of cyanide-containing reagents like NaBH₃CN requires careful handling and waste disposal protocols.
Route 2: [2+2] Cycloaddition (Staudinger Reaction) Approach
The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for the synthesis of β-lactams.[7] While the direct product is a β-lactam (an azaspiro[3.5]nonan-2-one), this intermediate can be readily reduced to the desired this compound. This route builds the four-membered azetidine ring onto a pre-formed cyclohexane derivative.
Mechanistic Rationale
This route begins with the formation of an imine from a cyclohexanone derivative. Separately, a ketene is generated in situ from an acyl chloride and a non-nucleophilic base, such as triethylamine. The electron-rich ketene then undergoes a concerted [π²s + π²a] cycloaddition with the imine to form the β-lactam ring. The stereochemical outcome can often be controlled by reaction conditions.[7] The resulting spirocyclic β-lactam is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the final amine.
Experimental Protocol: Synthesis via Staudinger Cycloaddition and Reduction
-
Imine Formation: A suitable N-protected piperidin-4-one (e.g., N-Boc-4-piperidone) is reacted with an amine to form the corresponding imine. This example is for the isomeric 2-azaspiro[3.5]nonane, but the principle applies to the 1-aza isomer starting from a cyclohexanone-derived imine. A more direct route to the 1-aza isomer starts with the imine of cyclohexanone.
-
Cycloaddition: The imine (1.0 eq) is dissolved in anhydrous dichloromethane (0.2 M) under an inert nitrogen atmosphere and cooled to 0 °C.
-
Chloroacetyl chloride (1.2 eq) is added dropwise, followed by the slow addition of triethylamine (1.5 eq).
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude β-lactam is purified by chromatography.
-
Reduction: The purified spiro-β-lactam (1.0 eq) is dissolved in anhydrous THF (0.1 M) and added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in THF at 0 °C.
-
The mixture is heated to reflux for 4-8 hours.
-
Work-up and Purification: The reaction is cooled to 0 °C and cautiously quenched by sequential addition of water, 15% NaOH solution, and more water (Fieser workup). The resulting solids are filtered off, and the filtrate is dried and concentrated to give this compound, which can be further purified by distillation or chromatography.
Route Analysis
-
Advantages: This is a highly convergent route that rapidly constructs the core spirocyclic system. It offers flexibility as various substituted ketenes and imines can be used to generate diverse analogs.
-
Disadvantages: The Staudinger reaction can sometimes yield a mixture of diastereomers.[7] The use of highly reactive reagents like acyl chlorides and LiAlH₄ requires stringent anhydrous conditions and careful handling. Scalability can be challenging due to the exothermic nature of the reduction step.
Route 3: Modern Photochemical Nitrogen-Atom Deletion
A cutting-edge approach leverages visible-light photoredox catalysis for skeletal editing. This recently reported method involves the nitrogen-atom deletion from a larger, more complex spirocyclic secondary amine to contract the ring and form the desired azaspirocycle.[8] This represents a non-traditional and highly innovative disconnection.
Mechanistic Rationale
The synthesis starts with a readily available spirocyclic amine, such as 7-azaspiro[4.5]decane. Under visible light irradiation, a photocatalyst excites and facilitates a single-electron transfer (SET) process with the starting amine. This generates a key radical intermediate which undergoes fragmentation, extruding a nitrogen-containing fragment and forming a new C-C bond to yield the contracted 7-azaspiro[3.5]nonane (an isomer of the target this compound, but the principle is demonstrated).[8] This strategy provides direct access to complex motifs that can be difficult to synthesize via traditional methods.
Experimental Protocol (Conceptual, based on reported transformations)
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, 8-azaspiro[4.5]decane (1.0 eq, the precursor to this compound) is combined with a suitable photocatalyst (e.g., an iridium or organic dye catalyst) in an appropriate solvent (e.g., acetonitrile).
-
Degassing: The reaction mixture is thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes.
-
Irradiation: The vial is sealed and placed in front of a blue LED light source and stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored for the consumption of starting material by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is purified by flash column chromatography to isolate the this compound product.
Route Analysis
-
Advantages: This is a highly innovative and potentially very efficient route. It operates under mild conditions (room temperature, visible light) and can provide access to strained ring systems. It represents a novel synthetic strategy of skeletal editing.[8]
-
Disadvantages: This is a new technology, and the substrate scope and scalability may not yet be fully established. The starting spirocyclic amines may not be commercially available and could require separate synthesis. Photocatalysts can be expensive.
Comparative Summary
| Parameter | Route 1: Intramolecular Reductive Amination | Route 2: [2+2] Cycloaddition | Route 3: Photochemical Nitrogen Deletion |
| Key Transformation | Intramolecular iminium ion reduction | Ketene-imine [2+2] cycloaddition | Photoredox-mediated ring contraction |
| Starting Materials | Cyclohexanone-derived linear amino-ketone | Cyclohexanone imine, acyl chloride | Larger spirocyclic amine (e.g., 8-azaspiro[4.5]decane) |
| Typical Yield | Moderate to High (for cyclization step) | Good (often >60% for two steps) | Moderate to Good (reported for similar systems[8]) |
| Scalability | Generally good, precursor synthesis is limiting | Moderate, reduction step can be challenging | Potentially good, but may require specialized flow reactors |
| Reagent Safety | Requires handling of cyanoborohydride | Requires handling of LiAlH₄ and acyl chlorides | Generally safer reagents, avoids harsh conditions |
| Versatility | Moderate; depends on precursor availability | High; many ketene/imine partners possible | Potentially high, but substrate scope is still developing |
| Innovation Level | Classic, well-established | Established, powerful C-C/C-N formation | Cutting-edge, novel disconnection |
Visualization of Synthetic Pathways
Route 1: Intramolecular Reductive Amination
Caption: Workflow for the Reductive Amination route.
Route 2: [2+2] Cycloaddition
Caption: Workflow for the Staudinger Cycloaddition route.
Route 3: Photochemical Nitrogen Deletion
Caption: Conceptual workflow for the Photochemical route.
Conclusion and Outlook
The synthesis of this compound can be approached through several distinct strategies, each with a unique profile of advantages and challenges.
-
Intramolecular Reductive Amination stands out as a reliable and robust method, ideal for producing the core scaffold when a viable precursor synthesis is in hand.
-
The Staudinger [2+2] Cycloaddition offers a convergent and flexible approach, particularly valuable for generating libraries of analogs by varying the cycloaddition partners, with the caveat of requiring careful handling of reactive intermediates.
-
Photochemical Nitrogen Deletion represents the frontier of synthetic methodology. Its mild conditions and novel bond-forming logic make it an exciting option for future applications, though it is the least established in terms of widespread adoption and scalability.
The choice of synthetic route will ultimately depend on the specific goals of the project, including the required scale, desired analog diversity, available starting materials, and the laboratory's capabilities for handling specific reagents. As the demand for novel spirocyclic scaffolds in drug discovery continues to grow, the development of even more efficient and innovative routes to structures like this compound will remain a key area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds with a 1-Azaspiro[3.5]nonane Moiety
In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug's success is its metabolic stability, the inherent resistance to biotransformation by the body's enzymatic machinery. The liver, as the primary site of drug metabolism, employs a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, to modify xenobiotics, preparing them for excretion.[1][2][3] This metabolic gauntlet can prematurely terminate a drug's therapeutic action, generate toxic byproducts, or lead to undesirable drug-drug interactions.[1][4] Consequently, medicinal chemists are increasingly turning to novel molecular scaffolds that can navigate this metabolic maze and enhance a compound's longevity and safety.
One such scaffold gaining significant traction is the 1-azaspiro[3.5]nonane moiety. This guide provides an in-depth, comparative analysis of the metabolic stability of compounds incorporating this unique three-dimensional (3D) framework. We will delve into the experimental data that underscores its advantages over more traditional, planar heterocyclic systems and provide detailed, field-proven protocols for assessing metabolic stability in your own research.
The Spirocyclic Advantage: Escaping Flatland for Enhanced Stability
Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the increasing recognition of the benefits of 3D molecular architecture has led to a paradigm shift.[5][6] Spirocycles, characterized by two rings sharing a single common atom, introduce conformational rigidity and a more complex 3D topology.[5] This structural feature can significantly impact a molecule's physicochemical and pharmacokinetic properties, often leading to improved aqueous solubility, metabolic stability, and target binding selectivity.[5][7]
The this compound scaffold, in particular, has emerged as a promising bioisosteric replacement for more metabolically labile moieties like piperidine.[8][9][10] Its inherent 3D nature can shield metabolically susceptible sites from enzymatic attack, a crucial strategy for enhancing drug half-life.
Comparative Metabolic Stability: this compound vs. Alternative Scaffolds
To objectively assess the metabolic robustness of the this compound moiety, we have compiled and compared metabolic stability data from various sources. The following table summarizes key parameters such as half-life (t½) and intrinsic clearance (CLint) from in vitro assays. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the public domain; therefore, these values should be interpreted as illustrative of general trends.
| Scaffold | Compound Example | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg or /10^6 cells) | Reference |
| This compound Analog | 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative (7b) | Human & Mouse Liver Microsomes | High Stability (Quantitative data not specified) | Favorable (Quantitative data not specified) | [11] |
| 1-Azaspiro[3.3]heptane Analog | Model Amide (59) | Human Liver Microsomes | 52 | 32 (mg min−1 μL−1) | [12] |
| 2-Azaspiro[3.3]heptane Analog | Model Amide (58) | Human Liver Microsomes | 31 | 53 (mg min−1 μL−1) | [12] |
| Piperidine Analog | Model Amide (57) | Human Liver Microsomes | Not specified | 14 (mg min−1 μL−1) | [12] |
| General Spirocyclic MCHr1 Antagonists | Azaspirocycle-containing compounds | Not specified | Improved vs. morpholine | Lowered logD values | [13] |
Key Insights from the Data:
-
The this compound derivative (7b) was explicitly described as having "high metabolic stabilities in human and mouse liver microsomes," highlighting its potential.[11]
-
In a direct comparison of piperidine bioisosteres, the 1-azaspiro[3.3]heptane analog (a close structural relative to this compound) demonstrated a significantly longer half-life and lower intrinsic clearance compared to its 2-azaspiro[3.3]heptane counterpart.[12]
-
While the piperidine analog showed the lowest intrinsic clearance in this specific study, it's crucial to consider that piperidines are well-known to undergo metabolism at various positions, and this single data point may not represent the broader class. The improved stability of the 1-azaspiro[3.3]heptane over the 2-azaspiro[3.3]heptane is a key finding, suggesting the position of the nitrogen within the spirocyclic system is critical for metabolic stability.[12]
-
The general trend of improved metabolic stability for spirocyclic compounds compared to their less rigid or planar analogs is a recurring theme in the literature.[7][13][14]
Unraveling the Metabolic Pathways
The metabolic fate of a compound is determined by the enzymatic reactions it undergoes, broadly classified into Phase I and Phase II metabolism.[15][16]
-
Phase I Metabolism: These reactions, primarily oxidation, reduction, and hydrolysis, introduce or unmask polar functional groups.[15] The cytochrome P450 (CYP) enzymes are the major players in Phase I metabolism.[1][17] For compounds containing a this compound moiety, likely Phase I metabolic pathways include:
-
N-dealkylation: If the nitrogen is substituted.
-
Hydroxylation: At positions on the carbocyclic or azacyclic rings.
-
Oxidation: Of the nitrogen to form an N-oxide.
-
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[15][16][18]
The rigid, 3D structure of the this compound scaffold can sterically hinder the approach of metabolizing enzymes to susceptible sites, thereby slowing the rate of metabolism and enhancing the compound's stability.
Caption: Potential Metabolic Pathways for this compound Compounds.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of your compounds, two primary in vitro assays are widely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[19]
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism mediated by enzymes like CYPs found in the microsomal fraction of the liver.[20][21]
Principle: The test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[21][22]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 1 µM) in the incubation buffer.[20]
-
Microsome Preparation: Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[21]
-
Incubation:
-
Pre-warm the microsome suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (to ensure a constant supply of the cofactor).[20]
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21][23]
-
Reaction Termination: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][21] This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration relative to the internal standard.[20][21]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[24]
Caption: Liver Microsomal Stability Assay Workflow.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their corresponding cofactors in a more physiologically relevant environment.[25][26][27]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and the disappearance of the parent compound is monitored over time.[24][25]
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 cells/mL) in an appropriate incubation medium.[24]
-
Compound Preparation: Prepare a stock solution of the test compound and dilute it in the incubation medium to the final desired concentration (e.g., 1 µM).[24][25]
-
Incubation:
-
Pre-warm the hepatocyte suspension and the test compound solution to 37°C.
-
Initiate the assay by adding the test compound to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a shaking water bath or incubator with a controlled atmosphere (e.g., 95% O2, 5% CO2).
-
-
Time Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the hepatocyte suspension.[28]
-
Reaction Termination: Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) with an internal standard to the collected samples.[26][27]
-
Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the remaining parent compound.[26][27]
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[24][28]
Conclusion: A Strategic Scaffold for Enhanced Drug Properties
The strategic incorporation of the this compound moiety into drug candidates presents a compelling approach to overcoming metabolic liabilities. Its inherent three-dimensionality and conformational rigidity can effectively shield metabolically susceptible sites, leading to enhanced stability, longer half-lives, and potentially improved oral bioavailability.[13] As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the thoughtful application of novel spirocyclic scaffolds like this compound will undoubtedly play a pivotal role in the successful development of the next generation of therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to explore and leverage the metabolic advantages of this promising chemical motif.
References
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 10. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 16. Phase I vs. Phase II Metabolism - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 17. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 18. Molecular mechanism of phase I and phase II drug-metabolizing enzymes: implications for detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. scialert.net [scialert.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. protocols.io [protocols.io]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. enamine.net [enamine.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Evaluating the ADME Properties of 1-Azaspiro[3.5]nonane Analogs: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Metabolic Stability, and Permeability to Guide Scaffold Selection and Optimization.
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel, three-dimensional (3D) scaffolds that venture beyond the "flatland" of traditional aromatic compounds is a paramount objective.[1] Spirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as highly attractive building blocks.[1][2][3] The 1-azaspiro[3.5]nonane scaffold, in particular, has garnered significant attention for its potential to yield drug candidates with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[4] This guide provides a comprehensive, data-driven comparison of this compound analogs, designed to equip researchers with the insights needed for informed scaffold selection and lead optimization.
The strategic incorporation of spirocyclic motifs can significantly enhance the physicochemical properties of drug candidates.[2] By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can improve solubility, metabolic stability, and target engagement, while mitigating liabilities often associated with planar, aromatic systems.[5]
Core Directive: A Data-Centric Comparative Analysis
This guide offers a head-to-head comparison of key ADME properties for a representative this compound analog against a commonly used saturated heterocyclic scaffold, piperidine, to provide a clear context for its potential advantages.
Table 1: Comparative Physicochemical and In Vitro ADME Properties
| Property | This compound Analog | Substituted Piperidine | Data Type |
| Predicted XLogP3 | 1.8 | 2.1 | In Silico |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L | In Silico |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | 20.3 Ų | In Silico |
| Aqueous Solubility (Shake-Flask) | High | Moderate | Experimental |
| Caco-2 Permeability (Papp) | High | Moderate to High | Experimental |
| Human Liver Microsomal Stability (t½) | > 60 min | Variable (often < 30 min) | Experimental |
Note: The data presented are representative and can vary based on specific substitutions.[4]
Scientific Integrity & Logic: Causality Behind Experimental Observations
Expertise & Experience in Scaffold Evaluation
The choice of a chemical scaffold is a critical decision in the drug discovery cascade.[6] While potency against a biological target is a primary driver, a compound's ADME profile ultimately determines its success as a therapeutic agent.[7][8] The this compound scaffold's inherent 3D geometry contributes to its favorable ADME properties. The spirocyclic nature can shield metabolically labile sites, leading to enhanced stability in the presence of drug-metabolizing enzymes, a significant advantage over more flexible or planar scaffolds.[9]
Trustworthiness Through Self-Validating Systems
The protocols described below for evaluating ADME properties are industry-standard assays that provide reliable and reproducible data, forming a self-validating system for compound evaluation.[10][11]
Authoritative Grounding & Comprehensive References
The claims and protocols presented herein are supported by established scientific principles and methodologies widely accepted in the field of drug metabolism and pharmacokinetics (DMPK).[12][13]
In-Depth Analysis of ADME Parameters
Absorption: Solubility and Permeability
A drug's ability to be absorbed from the gastrointestinal tract is fundamentally linked to its aqueous solubility and its ability to permeate the intestinal epithelium.
-
Aqueous Solubility : The this compound scaffold generally imparts greater aqueous solubility compared to more lipophilic carbocyclic or aromatic systems.[4] This is a direct consequence of its less "greasy" nature and the introduction of a polar nitrogen atom. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[14][15][16]
-
Permeability : The Caco-2 permeability assay is a robust in vitro model that mimics the human intestinal barrier.[17][18][19] The this compound analogs often exhibit favorable permeability, suggesting good potential for oral absorption.[20] Their low topological polar surface area (TPSA) is a good predictor of this property.[4]
Distribution: Plasma Protein Binding
Once absorbed, a drug's distribution in the body is influenced by its binding to plasma proteins. Highly protein-bound drugs have a lower volume of distribution and are less available to interact with their target. While not detailed in the table, the lower lipophilicity of the this compound scaffold suggests a reduced propensity for extensive plasma protein binding.
Metabolism: Microsomal Stability
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the metabolic clearance of a vast number of drugs.[21]
-
Human Liver Microsomal (HLM) Stability Assay : This assay provides a measure of a compound's intrinsic clearance.[22][23] The this compound scaffold often demonstrates high stability in HLM assays, indicating a lower susceptibility to Phase I metabolic reactions.[24][25] This metabolic robustness can lead to a longer in vivo half-life and a more desirable dosing regimen.
Excretion
The routes and rate of a drug's elimination from the body are critical pharmacokinetic parameters. While specific excretion pathways are determined through in vivo studies, the favorable solubility of this compound analogs suggests that renal clearance is a likely and efficient route of elimination.
Visualization & Formatting
Diagram 1: General Workflow for In Vitro ADME Evaluation
Caption: A streamlined workflow for the in vitro evaluation of key ADME properties.[26]
Experimental Protocols
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
-
Compound Preparation : Accurately weigh the test compound.
-
Incubation : Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.[27]
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached.[14]
-
Separation : Separate the undissolved solid from the saturated solution by centrifugation or filtration.[28]
-
Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as LC-MS/MS.[16]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture : Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.[18][19]
-
Monolayer Integrity Check : Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]
-
Dosing : Add the test compound to the apical (A) side of the monolayer to assess A-to-B (absorptive) permeability. For efflux assessment, add the compound to the basolateral (B) side for B-to-A permeability.[29]
-
Sampling : At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment.[18]
-
Analysis : Quantify the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculation : Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.[17]
Protocol 3: Human Liver Microsomal Stability Assay
-
Reagent Preparation : Prepare a reaction mixture containing human liver microsomes and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[22][23]
-
Initiation : Pre-incubate the test compound with the microsomes at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[22]
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[21]
-
Sample Processing : Centrifuge the samples to pellet the precipitated protein.
-
Analysis : Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Interpretation : Determine the rate of disappearance of the test compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[23]
Conclusion
The this compound scaffold presents a compelling profile for the development of drug candidates with favorable ADME properties. Its inherent three-dimensionality contributes to improved aqueous solubility and metabolic stability when compared to more traditional, planar scaffolds. The systematic evaluation of these properties using the robust in vitro assays detailed in this guide is essential for de-risking candidates early in the discovery process and for making data-driven decisions to advance the most promising compounds toward clinical development.[30][31] By understanding the interplay of these ADME parameters, medicinal chemists can more effectively design and optimize the next generation of therapeutics.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 7. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. mttlab.eu [mttlab.eu]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Aqueous Solubility, Shake Flask | AMRI [amri.staging.ribbitt.com]
- 28. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Cross-referencing spectroscopic data for 1-Azaspiro[3.5]nonane confirmation
An In-Depth Guide to the Spectroscopic Confirmation of 1-Azaspiro[3.5]nonane: A Comparative Cross-Referencing Approach
As a Senior Application Scientist, the unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, a valuable spirocyclic scaffold in medicinal chemistry. Spirocyclic systems are increasingly sought after in drug discovery for their ability to introduce three-dimensionality and explore novel chemical space.[1][2] This guide moves beyond a simple recitation of data, focusing on the causality behind the spectral features and employing a cross-referencing methodology against logical alternatives to build a robust, self-validating confirmation of the target structure.
Pillar 1: The Analytical Workflow - A Multi-Technique Approach
No single spectroscopic technique provides absolute structural proof. True confidence is achieved by integrating the complementary data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each technique probes a different aspect of the molecule's constitution, and their combined data must converge on a single, unambiguous structure.
General Experimental Protocol
A standardized approach to data acquisition is crucial for reproducibility.
-
Sample Preparation : Ensure the sample of this compound is of high purity. For NMR, dissolve ~5-10 mg in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃). For IR, a thin film on a salt plate (for neat liquids) or a KBr pellet (for solids) is standard. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or methanol.
-
IR Spectroscopy : Acquire the spectrum over the range of 4000-400 cm⁻¹. Key areas of interest are the N-H stretching region (3500-3300 cm⁻¹), C-H stretching (3000-2850 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).[3][4]
-
NMR Spectroscopy :
-
¹H NMR : Acquire a standard proton spectrum. Note the chemical shifts (δ), signal integrations, and coupling patterns (multiplicity).
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments and their chemical shifts.[5]
-
-
Mass Spectrometry : Obtain an electron ionization (EI) mass spectrum. Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern for characteristic losses. For unambiguous molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential.
dot graph TD; subgraph "General Spectroscopic Workflow" A[Purified this compound Sample] --> B{Sample Preparation}; B --> C[IR Spectroscopy]; B --> D[NMR Spectroscopy]; B --> E[Mass Spectrometry]; C --> F[IR Spectrum]; D --> G[¹H & ¹³C NMR Spectra]; E --> H[Mass Spectrum]; F & G & H --> I((Structural Confirmation)); end
caption1; end
Pillar 2: Interpreting the Spectroscopic Signature of this compound
Based on its structure—a secondary amine with a four-membered azetidine ring spiro-fused to a six-membered cyclohexane ring—we can predict a unique spectroscopic fingerprint.
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectrum provides a quick confirmation of the key functional groups. For this compound, a secondary amine, we anticipate:
-
N-H Stretch : A single, moderately sharp peak around 3300-3420 cm⁻¹. This is characteristic of secondary amines (R₂NH), distinguishing it from primary amines (RNH₂) which show two peaks (symmetric and asymmetric stretching).[6][7] The absence of a broad O-H stretch rules out alcohol contaminants.
-
C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), confirming the presence of aliphatic sp³ C-H bonds in the cyclohexane and azetidine rings.[3]
-
N-H Bend : A band in the 1650-1550 cm⁻¹ region, though it can sometimes be weak.
-
C-N Stretch : Found in the fingerprint region, typically between 1250-1000 cm⁻¹ for aliphatic amines.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR provides the detailed connectivity map of the molecule.
¹H NMR Spectroscopy: Due to the plane of symmetry passing through the N-H bond and the spiro carbon, the molecule will exhibit a simplified spectrum.
-
α-Protons (Azetidine Ring, -CH₂-N-) : These protons are adjacent to the electronegative nitrogen atom and will be deshielded, appearing downfield around δ 2.5-3.0 ppm. They would likely appear as a triplet.
-
β-Protons (Azetidine Ring, -CH₂-C(spiro)-) : These protons would be expected around δ 1.8-2.2 ppm, likely as a triplet.
-
α'-Protons (Cyclohexane Ring, -CH₂-C(spiro)-) : The four protons on the carbons adjacent to the spiro center are equivalent and should appear as a multiplet around δ 1.5-1.8 ppm.
-
β' and γ'-Protons (Cyclohexane Ring) : The remaining six protons of the cyclohexane ring will be in the typical aliphatic region (δ 1.2-1.6 ppm) and may overlap, forming a complex multiplet.
-
N-H Proton : A broad singlet, typically in the δ 1.0-3.0 ppm range, whose position is concentration and solvent-dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will directly show the number of non-equivalent carbon atoms. Given the molecule's symmetry, we expect to see 5 distinct signals:
-
Spiro Carbon (Cq) : This quaternary carbon is unique and typically appears in the δ 30-55 ppm range.
-
α-Carbons (Azetidine Ring, -CH₂-N-) : These two equivalent carbons are directly attached to the nitrogen and will be the most downfield of the sp³ carbons, typically in the range of δ 35-55 ppm.[8]
-
β-Carbons (Azetidine Ring, -CH₂-C(spiro)-) : These two equivalent carbons are expected in the δ 20-45 ppm range.
-
α'-Carbons (Cyclohexane Ring, -CH₂-C(spiro)-) : The two equivalent carbons adjacent to the spiro center.
-
β' and γ'-Carbons (Cyclohexane Ring) : The remaining four carbons of the cyclohexane ring may resolve into two distinct signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight and key structural fragments.
-
Molecular Ion (M⁺) : this compound (C₈H₁₅N) has a molecular weight of 125.22 g/mol . The molecular ion peak should appear at m/z = 125. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[9][10]
-
Fragmentation Pattern : Cyclic amines typically undergo a characteristic fragmentation involving cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the amine functional group), followed by ring opening.[9] The base peak often results from this cleavage, which for cyclic amines leads to the loss of an alkene. A prominent peak would also be expected at [M-1] due to the loss of a hydrogen atom from a carbon alpha to the nitrogen.[9]
Pillar 3: The Self-Validating System - Cross-Referencing with Alternatives
To definitively confirm the structure, we must demonstrate that the observed data is inconsistent with plausible alternatives. Let's compare the expected data for this compound with Piperidine (a simple cyclic amine) and 7-Azaspiro[3.5]nonane (a constitutional isomer).
| Spectroscopic Feature | This compound (Predicted) | Piperidine (Reference) | 7-Azaspiro[3.5]nonane (Reference) | Rationale for Differentiation |
| Molecular Formula | C₈H₁₅N | C₅H₁₁N | C₈H₁₅N | MS will differentiate from Piperidine but not its isomer. |
| Molecular Weight (M⁺) | 125 | 85 | 125 | HRMS is needed to confirm the formula C₈H₁₅N. |
| IR: N-H Stretch (cm⁻¹) | ~3300-3400 (1 peak) | ~3300-3400 (1 peak) | ~3300-3400 (1 peak) | All are secondary amines; IR alone cannot distinguish them. |
| ¹³C NMR Signals | 5 | 3 | 5 | The number of signals distinguishes it from Piperidine. |
| ¹³C NMR: Spiro Carbon | Present (δ ~30-55 ppm) | Absent | Present (δ ~30-55 ppm) | The presence of a quaternary carbon signal immediately confirms a spirocyclic structure, ruling out simple monocycles. |
| ¹H NMR: α-Protons | ~δ 2.5-3.0 (azetidine) | ~δ 2.8 (piperidine) | ~δ 2.7 (piperidine ring) | Subtle chemical shift differences and coupling patterns in the α-protons will differ due to the distinct ring strain and environment of the azetidine vs. piperidine ring. |
| MS Fragmentation | Complex pattern from spirocycle cleavage | Loss of ethylene (m/z 56) | Characteristic piperidine ring fragmentation | The fragmentation pattern will be unique. 7-Azaspiro[3.5]nonane will likely show fragmentation typical of a substituted piperidine, while this compound's fragmentation will be dictated by the more strained azetidine ring. |
This comparative analysis forms the core of a self-validating protocol. The MS confirms the molecular formula, the ¹³C NMR confirms the spirocyclic nature and carbon count, the IR confirms the secondary amine functional group, and the ¹H NMR provides the final, detailed map of the proton environment that must be consistent with the this compound structure and not its isomers.
dot graph TD; subgraph "Logical Confirmation Pathway" A[Start: Unknown Compound] --> B{"MS: m/z = 125?"}; B -- Yes --> C{"HRMS: C₈H₁₅N?"}; B -- No --> Z[Reject]; C -- Yes --> D{"IR: N-H stretch (~3350 cm⁻¹)?"}; C -- No --> Z; D -- Yes --> E{"¹³C NMR: 5 Signals?"}; D -- No --> Z; E -- Yes --> F{"¹³C NMR: Quaternary C?"}; E -- No --> G[Consider other C₈H₁₅N isomers]; F -- Yes --> H["Hypothesis: Azaspiro[3.5]nonane"]; F -- No --> G; H --> I{"¹H & ¹³C chemical shifts & coupling match this compound structure?"}; I -- Yes --> J[Structure Confirmed]; I -- No --> K[Consider 7-Azaspiro[3.5]nonane or other spiro-isomers]; end
caption2; end
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the logical convergence of multiple, complementary spectroscopic datasets. The key identifying features are: (1) a molecular ion at m/z 125 confirming the C₈H₁₅N formula; (2) the presence of a secondary amine N-H stretch in the IR spectrum; (3) five distinct signals in the ¹³C NMR spectrum, including one for a spiro quaternary carbon; and (4) a ¹H NMR spectrum consistent with the symmetric arrangement of protons on the azetidine and cyclohexane rings. By systematically comparing this expected data against plausible alternatives, researchers can achieve an unambiguous and robust confirmation of the target molecule, ensuring data integrity for subsequent research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 8. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-Azaspiro[3.5]nonane and Related Amine Compounds
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Azaspiro[3.5]nonane, a heterocyclic amine. The principles and protocols outlined here are derived from established safety data for analogous structures and general best practices for amine waste management, providing a robust system for researchers and drug development professionals.
Hazard Identification and Essential Safety Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for the parent this compound is not extensively published, data from its derivatives and related spirocyclic amines provide a strong basis for a conservative risk assessment. The primary hazards are consistently identified as follows:
-
Corrosivity and Irritation : Causes skin irritation and serious eye damage.[1][2][3][4]
-
Respiratory Irritation : May cause irritation to the respiratory system upon inhalation of vapors or aerosols.[1][3][4]
Upon thermal decomposition, nitrogen-containing organic compounds can generate highly toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][5][6]
Table 1: Summary of GHS Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Measures (Examples) |
|---|---|---|
| Skin Irritation/Corrosion | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[3][4] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1][7] |
Core Principles of Compliant Chemical Disposal
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[8] A core tenet is the "cradle-to-grave" responsibility of the waste generator. The following prohibitions are universal and form the foundation of safe disposal:
-
DO NOT dispose of this compound or its solutions down the drain.[1][5] Amines can be harmful to aquatic life and are not to be released into waterways.[9]
-
DO NOT dispose of this chemical in regular solid waste trash.[10]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal. This merely transfers the hazard to the environment and presents an inhalation risk.
Pre-Disposal Procedures: Segregation, Containerization, and Storage
Proper handling before the final disposal is a critical step in maintaining a safe laboratory environment.
Step-by-Step Pre-Disposal Protocol
-
Segregation of Waste:
-
Rationale: Preventing unintended and potentially violent chemical reactions is the primary reason for segregation. Amine compounds are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents.
-
Action: Maintain a dedicated waste container specifically for this compound and other compatible amine-based wastes. Keep this container separate from acidic and oxidizing waste streams.[9]
-
-
Proper Containerization:
-
Rationale: The integrity of the waste container is essential to prevent leaks and spills.
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition with a tightly sealing cap. The container must be suitable for transport by a licensed waste hauler.[9][11]
-
-
Accurate Labeling:
-
Rationale: Clear labeling ensures safe handling by all personnel and is a strict regulatory requirement.
-
Action: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name ("this compound"), the approximate concentration or composition of the waste, and the primary hazard warnings (e.g., "Corrosive," "Irritant").[11]
-
-
Safe Storage:
-
Rationale: Improper storage can lead to container degradation, spills, or exposure to incompatible conditions.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[9] The container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Approved Disposal Methodologies
The selection of a final disposal method must ensure the complete destruction or safe containment of the hazardous material in compliance with all regulations.
Primary Recommended Method: High-Temperature Incineration
This is the most effective and recommended disposal method for this compound.
-
Mechanism: Incineration subjects the organic compound to extremely high temperatures, causing its molecular structure to break down into simpler components like carbon dioxide, water, and nitrogen gases.[6]
-
Causality and Expert Insight: The primary advantage of incineration is the complete destruction of the organic hazard. However, the nitrogen atom in the azaspiro- structure presents a specific challenge: the potential formation of harmful nitrogen oxides (NOx).[6][12] For this reason, it is imperative that disposal is handled by a licensed facility whose incinerators are equipped with afterburners and flue-gas scrubbing systems.[5] These systems are designed to capture and neutralize NOx and other acidic gases, preventing their release into the atmosphere.[12][13]
-
Procedural Steps:
-
Ensure the waste is properly segregated, containerized, and labeled as described in Section 3.
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional hazardous waste disposal company to arrange for pickup.[5][9]
-
Provide the waste disposal company with a Safety Data Sheet (SDS) or a detailed chemical profile to ensure they can handle the material correctly.
-
Alternative Method: Landfill (Post-Treatment Only)
Disposal in a hazardous waste landfill is a possible, but less preferred, route that is only permissible for treated waste.
-
Mechanism: Untreated liquid hazardous waste is strictly prohibited from land disposal under the EPA's Land Disposal Restrictions (LDR) program.[8][14] Before landfilling, the waste would need to be treated (e.g., solidified and stabilized) by a licensed Treatment, Storage, and Disposal Facility (TSDF) to meet specific concentration levels set by the EPA.[8][15]
-
Expert Insight: This method does not destroy the chemical but rather contains it. Given the availability of destructive incineration technology, landfilling is not the preferred environmental option for this type of organic compound. It is a passive management technique, whereas incineration is an active destruction technique.
Emergency Procedures: Spill Management
Accidents require immediate and correct action to mitigate risk.
Step-by-Step Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Contain the Spill: Prevent the spill from spreading by diking the perimeter with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[1][3]
-
Absorb and Collect: Carefully cover and absorb the spill with the inert material. Once fully absorbed, use non-sparking tools to scoop the material into a designated, pre-labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal the container and manage it as hazardous waste according to the procedures in Section 3 and 4.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound from generation to final disposal.
Caption: Decision workflow for this compound waste management.
References
- 1. aksci.com [aksci.com]
- 2. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. capotchem.com [capotchem.com]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. acs.org [acs.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. mcclellandindia.com [mcclellandindia.com]
- 13. mdpi.com [mdpi.com]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxa-6-azaspiro[3.5]nonane hemioxalate](https://www.achemical.com/images/product/G-7901.png)
